molecular formula C8H12O2 B15430317 2-Propyl-2H-1,3-dioxepine CAS No. 90467-77-9

2-Propyl-2H-1,3-dioxepine

Cat. No.: B15430317
CAS No.: 90467-77-9
M. Wt: 140.18 g/mol
InChI Key: DYPRZNDGGJUEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-2H-1,3-dioxepine is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90467-77-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-propyl-1,3-dioxepine

InChI

InChI=1S/C8H12O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,6-8H,2,5H2,1H3

InChI Key

DYPRZNDGGJUEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC=CC=CO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine, identified by the CAS number 4469-34-5, is a heterocyclic organic compound.[1] Its structure is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3 (a cyclic acetal) and a carbon-carbon double bond between positions 5 and 6.[1] A propyl group is attached at the 2-position, the carbon atom situated between the two oxygens.[1] This unique combination of a cyclic acetal and an olefin within a flexible seven-membered ring dictates its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[1] The dihydro-1,3-dioxepine scaffold serves as a key building block for more complex molecular architectures, including substituted tetrahydrofurans, which are prevalent in many natural products and pharmaceuticals.[1] While this specific compound is not extensively documented in top-tier academic literature, the broader class of dihydro-1,3-dioxepines has been a subject of interest, particularly in asymmetric synthesis and as components in the fragrance industry.[1]

Chemical and Physical Properties

The physicochemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine are summarized below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [3]
Appearance Colorless liquid
Density 0.925 ± 0.06 g/cm³ (Predicted)
Boiling Point 187.6°C at 760 mmHg; 70-72°C at 16 Torr[3]
Melting Point Approximately -50°C
Flash Point 61.5°C[3]
Refractive Index 1.431[3]
Solubility Soluble in most organic solvents.
XLogP3 1.71560[3]
PSA (Polar Surface Area) 18.46 Ų[3]

Synthesis and Reactivity

The chemical behavior of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily governed by its two main functional groups: the acetal and the alkene.

Established Synthetic Pathways

The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the synthesis of the title compound, butyraldehyde is used. This reaction is a classic example of acetal formation.[1] The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by one of the diol's hydroxyl groups.[1] Subsequent steps lead to the formation of a hemiacetal, followed by elimination of water and ring closure by the second hydroxyl group to form the stable seven-membered dioxepine ring.[1] Catalysts such as p-toluenesulfonic acid are commonly employed to facilitate this process.[1]

Synthesis_Pathway cluster_reactants Reactants Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde Butyraldehyde->Protonated_Aldehyde + H⁺ Diol cis-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Nucleophilic Attack Catalyst H⁺ (e.g., p-TsOH) Catalyst->Protonated_Aldehyde + H⁺ Protonated_Aldehyde->Hemiacetal Nucleophilic Attack Carbocation Carbocation Intermediate Hemiacetal->Carbocation + H⁺, - H₂O Product 2-Propyl-4,7-dihydro- 1,3-dioxepine Carbocation->Product Ring Closure Water H₂O

Caption: General synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Propyl-4,7-dihydro-1,3-dioxepine via acid-catalyzed acetalization.

Materials:

  • cis-2-Butene-1,4-diol

  • Butyraldehyde

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cis-2-butene-1,4-diol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.

  • Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting diol is consumed.

  • Cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain pure 2-Propyl-4,7-dihydro-1,3-dioxepine.

Chemical Reactivity

The reactivity of the molecule is twofold:

  • Acetal Chemistry: The acetal group at the C2 position is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.[1] This reaction cleaves the ring, regenerating butyraldehyde and cis-2-butene-1,4-diol.[1] This property allows the dihydro-1,3-dioxepine moiety to be used as a protecting group for diols.[1]

  • Olefin Reactivity: The double bond within the seven-membered ring can undergo a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation.[1] These transformations provide a route for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives.[1]

Reactivity_Diagram cluster_acetal Acetal Hydrolysis cluster_olefin Olefin Addition Dioxepine 2-Propyl-4,7-dihydro- 1,3-dioxepine Butyraldehyde Butyraldehyde Dioxepine->Butyraldehyde H₃O⁺ Diol cis-2-Butene-1,4-diol Dioxepine->Diol H₃O⁺ Hydrogenation Hydrogenation Product (Saturated Ring) Dioxepine->Hydrogenation H₂, Pd/C Halogenation Dihalogenated Adduct Dioxepine->Halogenation Br₂

References

In-depth Technical Guide: Structure and Bonding in 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Extensive literature searches for "2-Propyl-2H-1,3-dioxepine" did not yield specific experimental or computational data for this particular isomer. The available scientific information consistently refers to the more stable and well-documented isomer, 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5). This guide will, therefore, focus on the structure and bonding of the latter compound, providing a comprehensive overview based on available data.

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine is a heterocyclic organic compound featuring a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6, and a propyl group at the 2-position.[1] This molecule belongs to the class of cyclic acetals and is a derivative of 4,7-dihydro-1,3-dioxepine. The unique arrangement of the acetal functionality and the olefinic bond within a flexible seven-membered ring imparts specific chemical properties and reactivity, making it and its derivatives valuable building blocks in organic synthesis.[1] The dihydro-1,3-dioxepine scaffold is of interest in the synthesis of complex molecules, including substituted tetrahydrofurans, which are prevalent in many natural products and pharmaceuticals.[1]

Molecular Structure and Bonding

The seven-membered ring of 2-Propyl-4,7-dihydro-1,3-dioxepine is not planar and is known to adopt various conformations. Conformational studies on related 1,3-dioxepane systems suggest that the ring can exist in several forms, with twist-boat conformations being particularly notable.[1] The conformational flexibility of the ring, influenced by the propyl substituent at the 2-position, plays a significant role in its reactivity.

Predicted Structural and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₄O₂--INVALID-LINK--[2]
Molecular Weight 142.2 g/mol --INVALID-LINK--[1]
CAS Number 4469-34-5--INVALID-LINK--[1]
Appearance Colorless liquid--INVALID-LINK--[2]
Density (Predicted) 0.925 ± 0.06 g/cm³--INVALID-LINK--[2]
Boiling Point 70-72 °C (at 16 Torr)--INVALID-LINK--[2]
Flash Point 61.5 °C--INVALID-LINK--[2]
Refractive Index 1.431--INVALID-LINK--[2]
Spectroscopic Data

Detailed experimental spectroscopic data for 2-Propyl-4,7-dihydro-1,3-dioxepine is sparse in the public domain. However, data for the parent compound, cis-4,7-dihydro-1,3-dioxepin, provides a basis for understanding the expected spectral features.

Table 2: Spectroscopic Data for cis-4,7-Dihydro-1,3-dioxepin (Parent Compound)

Spectroscopy Type Key Features
¹H NMR Data available, specific shifts depend on solvent and instrument.
¹³C NMR Data available, specific shifts depend on solvent and instrument.
Mass Spectrometry (GC-MS) Data available, fragmentation pattern can be analyzed.
Infrared (IR) Spectroscopy Data available, characteristic peaks for C-O and C=C bonds are expected.

Note: For 2-Propyl-4,7-dihydro-1,3-dioxepine, additional signals corresponding to the propyl group (CH₃, CH₂, CH₂) would be present in the NMR spectra.

Experimental Protocols

Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

The most common and direct method for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine is the acid-catalyzed condensation of butyraldehyde with cis-2-butene-1,4-diol.[1] This reaction is a classic example of acetal formation.[1]

General Protocol (adapted from a similar synthesis):

  • Apparatus Setup: A one-liter flask is equipped with a heating jacket, a mechanical agitator, and a condenser fitted with a Dean-Stark trap to remove water formed during the reaction.

  • Charging of Reagents: The flask is charged with butyraldehyde (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), a non-polar solvent such as cyclohexane (80 g) to aid in azeotropic water removal, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).

  • Reaction: The mixture is heated to reflux with vigorous agitation. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer distills from the reaction mixture.

  • Work-up: The reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide. The organic layer is then washed with water until neutral.

  • Purification: The solvent (cyclohexane) is removed by distillation. The resulting oil is then purified by vacuum distillation to yield 2-Propyl-4,7-dihydro-1,3-dioxepine.

This protocol is based on the synthesis of a similar compound, 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin, and may require optimization for the synthesis of the title compound.[3]

Visualizations

Chemical Structure

Caption: 2D structure of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Synthetic Workflow

G start Butyraldehyde + cis-2-butene-1,4-diol reaction Acid-Catalyzed Condensation (Reflux with water removal) start->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction workup Neutralization and Aqueous Work-up reaction->workup purification Solvent Removal and Vacuum Distillation workup->purification product 2-Propyl-4,7-dihydro-1,3-dioxepine purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General workflow for the synthesis and characterization.

References

Unveiling the Reactive Landscape of 2-Propyl-4,7-dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of the 2-Propyl-4,7-dihydro-1,3-dioxepine molecule. While extensive research specifically targeting this compound is not widely documented, this document synthesizes available data on its structure, properties, and the well-established reactivity of the dihydro-1,3-dioxepine scaffold to offer a predictive overview of its chemical behavior. This information is crucial for its application as a building block in organic synthesis and for understanding its potential interactions in biological systems.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine is presented below. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueReference
CAS Number 4469-34-5[1]
Molecular Formula C8H14O2[1]
Molar Mass 142.2 g/mol [1]
Boiling Point 70-72 °C (at 16 Torr)
Density 0.925 ± 0.06 g/cm³ (Predicted)
Flash Point 61.5°C
Refractive Index 1.431
Vapor Pressure 0.862 mmHg at 25°C
Storage 2-8°C Refrigerator[1]

Core Reactive Sites and Predicted Reactivity

The reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily dictated by two functional groups: the acetal group at the C2 position and the carbon-carbon double bond within the seven-membered ring.[2] The presence of the propyl group at the C2 position can also exert steric and electronic influences on these reactive centers.

The Acetal Group at C2

The cyclic acetal is a key reactive site, susceptible to cleavage under acidic conditions. This hydrolysis reaction would break the dioxepine ring to yield butyraldehyde and cis-2-butene-1,4-diol.[2] This reactivity profile also allows the dihydro-1,3-dioxepine moiety to be employed as a protecting group for diols in synthetic chemistry.[2]

The Carbon-Carbon Double Bond

The endocyclic double bond is electron-rich and therefore susceptible to electrophilic attack.[2] Common reactions at this site include:

  • Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding 2-propyl-1,3-dioxepane.

  • Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond is an expected reaction.

  • Epoxidation: Oxidation with peroxy acids would form the corresponding epoxide, a versatile intermediate for further functionalization.

  • [4+3] Cycloaddition: The dihydro-1,3-dioxepine system can participate in cycloaddition reactions, a method that has been utilized for the asymmetric synthesis of chiral derivatives.[3]

The diagram below illustrates the key reactive sites of the molecule.

Reactive_Sites Key Reactive Sites of 2-Propyl-4,7-dihydro-1,3-dioxepine cluster_molecule cluster_legend Reactive Sites mol acetal Acetal Group (C2) double_bond C=C Double Bond A Susceptible to Acid Hydrolysis A:s->mol:n B Site for Electrophilic Addition (e.g., Hydrogenation, Halogenation) B:n->mol:s

Key reactive sites on the 2-Propyl-4,7-dihydro-1,3-dioxepine molecule.

Synthetic Pathways and Experimental Protocols

While specific experimental protocols for reactivity studies on 2-Propyl-4,7-dihydro-1,3-dioxepine are not detailed in the literature, general methodologies for the synthesis of the dihydro-1,3-dioxepine scaffold and for probing its key reactive sites are well-established.

General Synthesis of 4,7-dihydro-1,3-dioxepines

The synthesis of 4,7-dihydro-1,3-dioxepines is typically achieved through the condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone under acidic catalysis.[2] For the title compound, this would involve the reaction with butyraldehyde.

The general workflow for this synthesis is depicted below.

Synthesis_Workflow General Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine start Starting Materials: cis-2-butene-1,4-diol Butyraldehyde reaction Condensation Reaction (Acetal Formation) start->reaction catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction workup Aqueous Workup & Purification (e.g., Distillation, Chromatography) reaction->workup product 2-Propyl-4,7-dihydro-1,3-dioxepine workup->product

A generalized workflow for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.
Experimental Protocol for Asymmetric [4+3] Cycloaddition

A highly efficient asymmetric cascade carbonyl ylide formation/[4+3]-cycloaddition reaction has been developed for the synthesis of chiral 4,5-dihydro-1,3-dioxepines.[3] While not using the 2-propyl derivative, this protocol highlights a key reactivity pathway of the dioxepine scaffold.

General Protocol: The reaction is carried out with a Rhodium(II) salt and a chiral N,N'-dioxide-Sm(III) complex as a bimetallic catalyst.[3] Typically, a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate are reacted in a suitable solvent like dichloromethane at a controlled temperature (e.g., -20 °C) under an inert atmosphere (e.g., N2).[3] The reaction progress is monitored by thin-layer chromatography, and the product is isolated and purified using column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[3]

Potential Applications

The dihydro-1,3-dioxepine scaffold is recognized as a valuable building block in organic synthesis.[2] These compounds can serve as precursors to other significant molecular architectures, such as substituted tetrahydrofurans, which are prevalent motifs in many natural products and pharmaceuticals.[2] Furthermore, certain derivatives of dihydro-1,3-dioxepine have found use in the fragrance industry, with the odor profile being dependent on the substituent at the 2-position.[2]

Conclusion

2-Propyl-4,7-dihydro-1,3-dioxepine is a molecule with two primary centers of reactivity: the C2 acetal group and the endocyclic double bond. These sites allow for a range of chemical transformations, including acid-catalyzed hydrolysis and various electrophilic addition reactions. While detailed reactivity studies on this specific molecule are limited, its structural similarity to other well-studied dihydro-1,3-dioxepines makes it a predictable and useful tool for synthetic chemists. Further research into its specific reaction kinetics and participation in more complex reaction cascades could open new avenues for its application in materials science and drug discovery.

References

CAS number and IUPAC name for 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Propyl-4,7-dihydro-1,3-dioxepine, a heterocyclic organic compound. The document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and key chemical reactions, designed to be a valuable resource for professionals in research and development.

Chemical Identity

  • IUPAC Name: 2-propyl-4,7-dihydro-1,3-dioxepine

  • CAS Number: 4469-34-5[1][2]

  • Molecular Formula: C₈H₁₄O₂[2][3]

  • Molecular Weight: 142.2 g/mol [1][3]

Physicochemical Properties

The following table summarizes the key quantitative data for 2-Propyl-4,7-dihydro-1,3-dioxepine.

PropertyValueReference
Density0.925 g/cm³[2][4]
Boiling Point187.6 °C at 760 mmHg[2]
Flash Point61.5 °C[2]
Refractive Index1.431[2]
XLogP31.71560[2]

Experimental Protocols

Synthesis of the 4,7-dihydro-1,3-dioxepine Core

The synthesis of 2-substituted-4,7-dihydro-1,3-dioxepines is typically achieved through the acid-catalyzed condensation of an aldehyde with cis-2-butene-1,4-diol.[1] The following protocol is a representative example for a structurally similar compound, which can be adapted for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine by substituting 2-ethyl-butanal with butyraldehyde.

Materials:

  • Butyraldehyde

  • cis-2-butene-1,4-diol

  • Cyclohexane (or another suitable solvent for azeotropic water removal)

  • p-toluenesulfonic acid monohydrate (catalyst)

  • 5% aqueous sodium hydroxide solution

  • Water

Procedure:

  • To a one-liter flask equipped with a heating jacket, mechanical stirrer, and a condenser fitted with a Dean-Stark trap, charge the aldehyde (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), cyclohexane, and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).[5]

  • Heat the mixture to reflux with vigorous agitation. Water will be removed azeotropically and collected in the Dean-Stark trap.[5]

  • Continue the reaction until no more water is collected, indicating the completion of the cyclization.[5]

  • Cool the reaction mixture to room temperature.

  • Neutralize the p-toluenesulfonic acid catalyst by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide.[5]

  • Wash the organic layer with water until neutral.[5]

  • Remove the cyclohexane by distillation.[5]

  • Purify the resulting oil by vacuum distillation to obtain the final product.[5]

Chemical Reactivity and Pathways

The reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily characterized by the chemistry of its acetal group and the carbon-carbon double bond within the seven-membered ring.[1]

1. Synthesis Pathway

The formation of the 4,7-dihydro-1,3-dioxepine ring is an acid-catalyzed acetalization. The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] A subsequent intramolecular cyclization and dehydration yield the final product.

Synthesis Butyraldehyde Butyraldehyde plus Butyraldehyde->plus Diol cis-2-Butene-1,4-diol Diol->plus Catalyst H+ (Catalyst) Catalyst->plus Product 2-Propyl-4,7-dihydro- 1,3-dioxepine Water H₂O Product->Water - plus->Product +

Caption: Acid-catalyzed synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

2. Electrophilic Addition

The carbon-carbon double bond in the ring is susceptible to electrophilic attack. This reaction proceeds via the addition of an electrophile (E+) to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-) to yield the final addition product.[1]

Electrophilic_Addition Start 2-Propyl-4,7-dihydro- 1,3-dioxepine Intermediate Carbocation Intermediate Start->Intermediate + E+ Product Addition Product Intermediate->Product + Nu- Reagent E-Nu Reagent->Start

Caption: General pathway for electrophilic addition to the double bond.

3. Ring-Opening Polymerization (ROP)

The seven-membered ring of 2-Propyl-4,7-dihydro-1,3-dioxepine possesses inherent ring strain, which can be utilized to drive ring-opening polymerization. This can be initiated by cationic species, proceeding through an "Activated Monomer" (AM) mechanism. In this mechanism, the monomer is first activated by a proton or another cationic species. This activated monomer then reacts with a neutral polymer chain end.[1]

ROP Monomer Monomer ActivatedMonomer Activated Monomer (MH+) Monomer->ActivatedMonomer Activation Initiator Initiator (H+) Initiator->Monomer PropagatingChain Propagating Chain (PnH+) ActivatedMonomer->PropagatingChain Propagation PolymerChain Polymer Chain (Pn) PolymerChain->PropagatingChain NewPolymer Elongated Polymer (Pn+1) PropagatingChain->NewPolymer Chain Growth

Caption: Activated Monomer mechanism for Ring-Opening Polymerization.

References

Unlocking the Therapeutic Potential of Dioxepine Scaffolds: A Technical Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the burgeoning field of dioxepine chemistry reveals promising avenues for the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of potential research areas for new dioxepine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

The unique seven-membered ring structure of the dioxepine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This whitepaper provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of various dioxepine derivatives, highlighting key opportunities for future drug discovery and development.

Anticancer Research: Targeting Cellular Proliferation

Novel dioxepine derivatives have shown significant promise as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics. Several dibenzo[b,f]oxepine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity

The cytotoxic effects of various dioxepine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

Compound IDDioxepine ClassCancer Cell LineIC50 (µM)Reference
DBF-1 Dibenzo[b,f]oxepineMCF-7 (Breast)1.33[1]
DBF-1 MDA-MB-231 (Breast)5[1]
Pacharin Dibenzo[b,f]oxepineNCI-H292 (Lung)11.11[2]
Pacharin HL-60 (Leukemia)8.15[2]
Pacharin SF-295 (Glioblastoma)14.44[2]
Stilbene Derivative 1d Stilbene-relatedHCT116 (Colon)<30% viability at 10µM[3]
Dibenzo[b,f]oxepine 2i Dibenzo[b,f]oxepineHCT116 (Colon)<30% viability at 10µM[3]

Diagram: Dioxepine Derivatives and Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for anticancer dioxepine derivatives, highlighting the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

G Dioxepine Dioxepine Derivative Polymerization Dioxepine->Polymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Polymerization Microtubules Microtubules Depolymerization Microtubules->Depolymerization Depolymerization Polymerization->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Depolymerization->Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by dioxepine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed protocol for assessing the cytotoxic activity of novel dioxepine derivatives is provided below.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microtiter plates

  • Test compound (dioxepine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Research: A New Frontier in Combating Resistance

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Dioxepine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values of selected dioxepine derivatives against various microbial strains.

Compound IDDioxepine ClassMicrobial StrainMIC (µg/mL)Reference
DHDT-Sulfone 1 Dibenzo[b,e]thiepin dioxideStaphylococcus aureus15.6 - 250[5]
DHDT-Sulfone 2 Dibenzo[b,e]thiepin dioxideGram-negative bacteria15.6 - 250[5]
DHDT-Sulfone 3 Dibenzo[b,e]thiepin dioxideFungal strains15.6 - 250[5]
CF3/F Disubstituted Dibenz[b,e]oxepinPseudomonas aeruginosa (MDR)<62.5[1]
CF3/F Disubstituted Staphylococcus aureus (MRSA)<62.5[1]

Diagram: Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the key steps in determining the antimicrobial activity of novel dioxepine derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dioxepine Derivative (Serial Dilutions) Microdilution Broth Microdilution in 96-well plate Compound->Microdilution Inoculum Bacterial/Fungal Inoculum Inoculum->Microdilution Incubation Incubation (e.g., 24h at 37°C) Microdilution->Incubation Readout Visual Inspection or Spectrophotometry Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the procedure for determining the MIC of dioxepine derivatives against bacteria.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (dioxepine derivative)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Anti-inflammatory Research: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Dioxepine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. A key mechanism implicated is the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of dioxepine derivatives has been quantified by measuring their ability to inhibit the production of pro-inflammatory mediators.

Compound IDDioxepine ClassAssayIC50 (µM)Reference
DBDE-2-acetic acid Dibenzo[b,e][7][8]dioxepinProstaglandin Synthetase Inhibition0.1[7]
DBDE-α-methyl-7-acetic acid Dibenzo[b,e][7][8]dioxepinProstaglandin Synthetase Inhibition0.1[7]
Doxepin Dibenz[b,e]oxepinTNF-α release inhibition (LPS-stimulated C6-glioma cells)-[9]

Diagram: Dioxepine Derivatives and the NF-κB Signaling Pathway

This diagram illustrates how dioxepine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation of IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Induces transcription of Dioxepine Dioxepine Derivative Dioxepine->IKK Inhibits

References

An In-depth Technical Guide to the Synthesis of Cyclic Acetals from Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclic acetals from diols and carbonyl compounds. Cyclic acetals are crucial functional groups in organic synthesis, primarily utilized as protecting groups for carbonyls and diols due to their stability under neutral and basic conditions and their facile cleavage under acidic conditions. This guide delves into the reaction mechanism, catalytic systems, quantitative data on yields, and detailed experimental protocols.

Introduction to Cyclic Acetal Synthesis

The formation of cyclic acetals is a reversible acid-catalyzed reaction between a diol and an aldehyde or a ketone. The reaction involves the nucleophilic addition of the diol's hydroxyl groups to the carbonyl carbon. The use of a diol, such as ethylene glycol or propane-1,3-diol, is entropically favored over the use of two separate alcohol molecules, leading to the formation of stable five-membered (1,3-dioxolanes) or six-membered (1,3-dioxanes) rings.[1] To drive the equilibrium towards the formation of the cyclic acetal, water, a byproduct of the reaction, is typically removed using methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[2]

Reaction Mechanism

The formation of a cyclic acetal from a diol and a carbonyl compound proceeds through a well-established acid-catalyzed mechanism. The key steps are outlined below:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (like the conjugate base of the acid catalyst or another alcohol molecule), forming a hemiacetal intermediate.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the cyclic ring.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral cyclic acetal and regenerate the acid catalyst.

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Protonation cluster_step5 Step 5: Elimination of Water cluster_step6 Step 6: Intramolecular Attack cluster_step7 Step 7: Deprotonation Carbonyl R(R')C=O Protonated_Carbonyl R(R')C=O⁺H Carbonyl->Protonated_Carbonyl + H⁺ H+ H+ Diol HO-(CH₂)n-OH Hemiacetal_Intermediate_Protonated R(R')C(O⁺H)-(O-(CH₂)n-OH) Protonated_Carbonyl->Hemiacetal_Intermediate_Protonated + Diol Hemiacetal_Intermediate R(R')C(OH)-(O-(CH₂)n-OH) Hemiacetal_Intermediate_Protonated->Hemiacetal_Intermediate - H⁺ Protonated_Hemiacetal R(R')C(O⁺H₂)-(O-(CH₂)n-OH) Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Oxonium_Ion R(R')C=O⁺-(CH₂)n-OH Protonated_Hemiacetal->Oxonium_Ion - H₂O Cyclic_Oxonium Cyclic-[R(R')C-O⁺H-(CH₂)n-O] Oxonium_Ion->Cyclic_Oxonium H2O H₂O Cyclic_Acetal Cyclic-[R(R')C-O-(CH₂)n-O] Cyclic_Oxonium->Cyclic_Acetal - H⁺ Experimental_Workflow A 1. Combine Reactants & Catalyst in Toluene B 2. Assemble Dean-Stark Apparatus A->B C 3. Heat to Reflux & Collect Water B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with K₂CO₃ D->E F 6. Filter E->F G 7. Aqueous Workup (NaHCO₃, Brine) F->G H 8. Dry Organic Layer G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Distillation I->J K Final Product: 2-Phenyl-1,3-dioxolane J->K

References

Conformational Analysis of Seven-Membered Heterocyclic Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational analysis of seven-membered heterocyclic rings, crucial scaffolds in medicinal chemistry and drug development. Their inherent flexibility presents both challenges and opportunities in designing molecules with specific biological activities. Understanding their conformational landscape is paramount for predicting molecular interactions and optimizing pharmacological properties.

The Conformational Landscape of Seven-Membered Rings

Seven-membered rings are conformationally complex due to a higher number of degrees of freedom compared to their five- and six-membered counterparts. Their puckered nature is described by four puckering parameters, spanning two pseudorotational subspaces.[1] This results in a variety of low-energy conformations. The primary conformations are classified into seven distinct families[2][3]:

  • Chair (C)

  • Boat (B)

  • Twist-Chair (TC)

  • Twist-Boat (TB)

  • Sofa (S)

  • Twist-Sofa (TS)

  • Boat-Sofa (BS)

Conformations such as the Chair, Boat, Sofa, and Boat-Sofa possess mirror-plane symmetry, while the "twist" variants (TC, TB, TS) have twofold rotational symmetry.[2] These conformers are often in dynamic equilibrium, and the energy barriers between them can be low, leading to rapid interconversion. The relative energies of these conformers are influenced by the nature of the heteroatoms, substituents, and the presence of fused rings.

A systematic way to describe the puckering of these rings is through an extension of the Cremer-Pople coordinates.[4][5] These coordinates quantify the ring's deviations from a mean plane and can be used as collective variables in computational simulations to map the free-energy landscape.[2]

Quantitative Conformational Data

The stability and interconversion rates of different conformers can be quantified by their relative free energies and the activation energy barriers for inversion or pseudorotation. This data is critical for understanding which conformations are predominantly populated at physiological temperatures.

CompoundProcessMethodActivation Free Energy (ΔG‡) kcal/molReference
ε-CaprolactamChair InversionExperimental (NMR)10.3[6]
ε-CaprolactamChair InversionComputational (B3LYP)10.5[6]
cis-CyclohepteneRing InversionExperimental (NMR)5.0[6]
ε-CaprolactoneChair InversionComputational (B3LYP)8.4[6]
Conformer Relative Energy Method Energy (kJ/mol) relative to most stable Reference
ε-Caprolactone (Twist-Boat)Relative to ChairComputational (CCSD(T))9.4[7]

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation and dynamics of molecules in solution.[8]

Protocol for Dynamic NMR (DNMR) Spectroscopy:

  • Sample Preparation: Dissolve the heterocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that has a wide temperature range and in which the compound is stable.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature to assign the proton signals.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a broad temperature range, from high temperatures where conformational exchange is fast (leading to averaged, sharp signals) to low temperatures where the exchange is slow (revealing separate signals for each conformer).

  • Coalescence Temperature Determination: Identify the temperature (Tc) at which two exchanging signals merge into a single broad peak.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

  • NOESY Experiments: To determine the spatial proximity between protons in the preferred conformation, perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. The presence of cross-peaks between specific protons indicates they are close in space, which helps to elucidate the dominant conformer.[9]

Single-Crystal X-Ray Crystallography

This technique provides the precise three-dimensional structure of a molecule in the solid state, offering a definitive view of a single, low-energy conformation.[10][11]

General Methodology:

  • Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern.[11]

  • Data Collection: A detector records the intensities and positions of the diffracted X-ray spots as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell.[12] From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles that define the molecular conformation.[13]

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for exploring the entire conformational energy landscape and understanding the thermodynamics of interconversion.[14]

Protocol for Metadynamics Simulations:

  • System Setup: Build an initial 3D structure of the seven-membered heterocyclic molecule.

  • Force Field Selection: Choose an appropriate force field (e.g., GAFF, MMFF) that accurately represents the molecular mechanics of the system.

  • Collective Variable (CV) Definition: Define the CVs that will be biased during the simulation to enhance conformational sampling. For seven-membered rings, the extended Cremer-Pople puckering coordinates (e.g., puckering amplitudes q₂ and q₃, and phases φ₂ and φ₃) are ideal.[2][4]

  • Simulation Execution: Run a metadynamics simulation using software like GROMACS or AMBER, coupled with a plugin like PLUMED.[2][5] The simulation adds a history-dependent bias potential to the CVs, discouraging the system from revisiting previously explored conformations and forcing it to cross energy barriers.

  • Free Energy Landscape (FEL) Reconstruction: After the simulation converges, the accumulated bias potential is used to reconstruct the multidimensional free energy landscape as a function of the chosen CVs.

  • Analysis: Analyze the FEL to identify the low-energy basins, which correspond to stable and metastable conformers. The energy barriers between these basins represent the activation energies for conformational transitions.[4]

Visualizations: Workflows and Pathways

Experimental and Computational Workflow

The following diagram illustrates a comprehensive workflow for the conformational analysis of a novel seven-membered heterocyclic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_exp Experimental Details cluster_comp Computational Details cluster_results Data Integration & Conclusion synthesis Molecule Synthesis purification Purification synthesis->purification exp Experimental Methods purification->exp comp Computational Modeling purification->comp nmr NMR Spectroscopy (VT-NMR, NOESY) exp->nmr xray X-Ray Crystallography exp->xray md Metadynamics Simulation (Puckering CVs) comp->md analysis Data Analysis & Integration nmr->analysis xray->analysis dft DFT Calculations (Energy Refinement) md->dft dft->analysis conclusion Conformational Profile (Populations, Barriers) analysis->conclusion G cluster_chair Chair Family cluster_boat Boat/Twist-Boat Pseudorotation C Chair (C) TC Twist-Chair (TC) C->TC Low Barrier TS1 Transition State C->TS1 High Barrier (Ring Inversion) B Boat (B) TB Twist-Boat (TB) B->TB Low Barrier (Pseudorotation) TB->B TS1->B G BZD Benzodiazepine (e.g., Diazepam) GABA_R GABA-A Receptor (Resting State) BZD->GABA_R Binds to α/γ subunit interface GABA_R_Bound GABA-A Receptor (BZD-Bound State) GABA_R->GABA_R_Bound Induces Conformational Change Potentiation Increased GABA Affinity & Channel Opening Frequency GABA_R_Bound->Potentiation GABA GABA GABA->GABA_R_Bound Binds Effect Enhanced Cl- Influx -> Neuronal Hyperpolarization -> Anxiolytic/Sedative Effect Potentiation->Effect

References

Electrophilic addition mechanisms in unsaturated cyclic ethers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Electrophilic Addition Mechanisms in Unsaturated Cyclic Ethers

Introduction

Unsaturated cyclic ethers, such as dihydrofurans and dihydropyrans, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique combination of a nucleophilic double bond and an endocyclic ether linkage imparts distinct reactivity, making them valuable building blocks in synthetic organic chemistry. Electrophilic addition reactions represent a fundamental class of transformations for the functionalization of these heterocycles, enabling the introduction of diverse functional groups with high degrees of regio- and stereocontrol. A thorough understanding of the underlying mechanisms of these reactions is paramount for researchers, scientists, and drug development professionals to rationally design synthetic routes and access novel molecular architectures. This guide provides an in-depth exploration of the core electrophilic addition mechanisms in unsaturated cyclic ethers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Electrophilic Addition to Unsaturated Cyclic Ethers

The carbon-carbon double bond in unsaturated cyclic ethers is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles.[1] The general mechanism of electrophilic addition can proceed through a stepwise pathway involving a carbocation intermediate or a concerted process.[2] The stereochemical and regiochemical outcomes of these reactions are dictated by the nature of the electrophile, the substrate, and the reaction conditions.

Regioselectivity: The Influence of the Endocyclic Oxygen

In the case of unsymmetrical unsaturated cyclic ethers, the regioselectivity of the addition is a critical consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[3][4] The endocyclic oxygen atom in unsaturated cyclic ethers can significantly influence the stability of the adjacent carbocation through resonance, thereby directing the regiochemical outcome.

Stereoselectivity: Syn- and Anti-Addition

The stereochemistry of the addition is determined by whether the two new sigma bonds are formed on the same side (syn-addition) or on opposite sides (anti-addition) of the double bond.[5][6] Reactions that proceed through a concerted mechanism or involve a cyclic intermediate that blocks one face of the double bond often exhibit high stereoselectivity.

Key Electrophilic Addition Reactions

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane).[7] This reaction is highly valuable for introducing a three-membered oxygen-containing ring, which is a versatile intermediate for further transformations.

Mechanism

The epoxidation of alkenes with peroxy acids is a concerted process where the new C-O bonds are formed simultaneously in a single step.[7] This concerted mechanism results in a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[7] The reaction is believed to proceed through a "butterfly" transition state.[8]

epoxidation_mechanism sub Unsaturated Cyclic Ether ts Butterfly Transition State sub->ts π bond attacks terminal oxygen reagent m-CPBA reagent->ts prod Epoxide ts->prod Syn-addition byprod m-Chlorobenzoic Acid ts->byprod halogenation_mechanism start Unsaturated Cyclic Ether + Br₂ intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic attack product Trans-Dihalide Product intermediate->product Anti-attack by Br⁻ nucleophile Br⁻ nucleophile->intermediate hydration_mechanism start Unsaturated Cyclic Ether + H₃O⁺ step1 Protonation of double bond start->step1 carbocation Carbocation Intermediate step1->carbocation step2 Nucleophilic attack by H₂O carbocation->step2 oxonium Oxonium Ion step2->oxonium step3 Deprotonation oxonium->step3 product Hydroxy Ether Product step3->product experimental_workflow setup Reaction Setup (Substrate, Solvent, Temperature) addition Addition of Electrophile setup->addition monitoring Reaction Monitoring (TLC, GC) addition->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis logical_relationships substrate Substrate Structure (Symmetry, Sterics) intermediate Intermediate (Carbocation, Cyclic Ion, Concerted TS) substrate->intermediate reagent Electrophilic Reagent (e.g., m-CPBA, Br₂, H₃O⁺) reagent->intermediate conditions Reaction Conditions (Solvent, Temperature) conditions->intermediate outcome Reaction Outcome (Regioselectivity, Stereoselectivity) intermediate->outcome

References

An In-Depth Technical Guide to the Ring-Opening Polymerization Pathways of Cyclic Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the ring-opening polymerization (ROP) of cyclic acetals. This class of polymers, known as polyacetals, holds significant promise in the biomedical field, particularly for drug delivery applications, owing to their biocompatibility and pH-sensitive degradability. This document delves into the primary polymerization pathways, presents quantitative data for comparative analysis, offers detailed experimental protocols for key reactions, and visualizes the complex mechanisms involved.

Introduction to Ring-Opening Polymerization of Cyclic Acetals

Ring-opening polymerization is a powerful technique for the synthesis of a wide variety of polymers. In the context of cyclic acetals, this process involves the cleavage of the endocyclic C-O bonds of monomers such as 1,3-dioxolane (DXL), 1,3-dioxepane (DXP), and their derivatives, leading to the formation of linear polyacetal chains. The resulting polymers are characterized by repeating acetal linkages (-O-CHR-O-) in their backbone, which are susceptible to hydrolysis under acidic conditions. This inherent pH-sensitivity makes polyacetals highly attractive for the development of controlled drug release systems that can target the acidic microenvironments of tumors or specific intracellular compartments.[1][2]

The primary mechanisms governing the ROP of cyclic acetals are cationic, anionic, and coordination-insertion polymerization. Each pathway offers distinct advantages and challenges in terms of control over polymer molecular weight, dispersity, and architecture.

Polymerization Pathways

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most extensively studied and widely employed method for the synthesis of polyacetals.[3][4] It is typically initiated by protic acids (e.g., triflic acid, perchloric acid) or Lewis acids (e.g., BF₃·OEt₂, SnCl₄).[3] The polymerization can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.

Active Chain End (ACE) Mechanism: In the ACE mechanism, the initiator protonates the oxygen atom of the cyclic acetal, leading to the formation of a secondary oxonium ion. This active species is then attacked by a neutral monomer molecule, propagating the polymer chain. The propagating chain end remains an active oxonium ion.

Activated Monomer (AM) Mechanism: The AM mechanism is favored in the presence of a transfer agent, typically an alcohol. In this pathway, the monomer is first protonated by the initiator to form a highly reactive species. This activated monomer is then attacked by the nucleophilic transfer agent (e.g., the hydroxyl group of an alcohol), which initiates the polymerization. The propagating chain end is a hydroxyl group, which then attacks another activated monomer. This mechanism can offer better control over the polymerization and allows for the synthesis of telechelic polymers.[5]

Side Reactions in CROP: CROP of cyclic acetals is often complicated by side reactions, including:

  • Backbiting: The active chain end can attack a backbone acetal linkage of its own chain, leading to the formation of cyclic oligomers. This is a common issue that can broaden the molecular weight distribution.[5]

  • Chain Transfer: Transfer reactions to monomer, solvent, or polymer can terminate a growing chain and initiate a new one, also affecting the molecular weight and its distribution.

  • Transacetalization: This is an intermolecular chain transfer reaction where a propagating chain attacks an acetal linkage of another polymer chain, leading to a scrambling of chain lengths and a broadening of the dispersity.[6]

dot

CROP_Pathways cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism Initiator_ACE Initiator (H+) Monomer_ACE Cyclic Acetal Initiator_ACE->Monomer_ACE Protonation ActiveMonomer_ACE Protonated Monomer PropagatingChain_ACE Active Chain End (Oxonium Ion) ActiveMonomer_ACE->PropagatingChain_ACE Initiation PropagatingChain_ACE->Monomer_ACE Propagation Polymer_ACE Polyacetal PropagatingChain_ACE->Polymer_ACE Termination/ Chain Transfer Initiator_AM Initiator (H+) Monomer_AM Cyclic Acetal Initiator_AM->Monomer_AM Protonation ActiveMonomer_AM Activated Monomer TransferAgent Transfer Agent (e.g., R-OH) PropagatingChain_AM Propagating Chain (Hydroxyl End-group) ActiveMonomer_AM->TransferAgent Initiation PropagatingChain_AM->ActiveMonomer_AM Propagation Polymer_AM Polyacetal PropagatingChain_AM->Polymer_AM Termination

Caption: Cationic Ring-Opening Polymerization Pathways.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclic acetals is less common than CROP. Standard cyclic acetals like 1,3-dioxolane are generally not susceptible to AROP due to the low electrophilicity of the carbon atoms in the ring. However, certain activated cyclic acetals, such as cyclic hemiacetal esters like 2-methyl-1,3-dioxan-4-one, can undergo AROP.[7] The polymerization is typically initiated by strong nucleophiles like organometallic compounds (e.g., diethylzinc in the presence of an alcohol initiator).[7] The propagation proceeds via a nucleophilic attack of the anionic growing chain end on a monomer molecule.

dot

AROP_Pathway Initiator Initiator (e.g., R-) Monomer Activated Cyclic Acetal (e.g., Cyclic Hemiacetal Ester) Initiator->Monomer Initiation AnionicIntermediate Anionic Intermediate PropagatingChain Propagating Chain (Anionic End-group) AnionicIntermediate->PropagatingChain Ring-Opening PropagatingChain->Monomer Propagation Polymer Polyacetal PropagatingChain->Polymer Termination

Caption: Anionic Ring-Opening Polymerization Pathway.

Coordination-Insertion Ring-Opening Polymerization

Coordination-insertion ROP of cyclic acetals is an emerging area that offers the potential for excellent control over polymer architecture and stereochemistry. This method employs transition metal or rare-earth metal complexes as catalysts.[8][9] The general mechanism involves the coordination of the cyclic acetal monomer to the metal center, which activates the monomer towards nucleophilic attack by the initiator (often an alkoxide group attached to the metal). The monomer is then inserted into the metal-initiator bond, and the process repeats to grow the polymer chain.[8] This pathway is well-established for cyclic esters and is being increasingly explored for cyclic acetals.

dot

Coordination_ROP_Pathway Catalyst Metal Complex (e.g., L_n-M-OR) Monomer Cyclic Acetal Catalyst->Monomer Coordination CoordinatedComplex Coordinated Monomer Complex InsertionStep Insertion into M-O Bond CoordinatedComplex->InsertionStep Nucleophilic Attack PropagatingChain Propagating Chain (Metal Alkoxide) InsertionStep->PropagatingChain Ring-Opening PropagatingChain->Monomer Propagation Polymer Polyacetal PropagatingChain->Polymer Termination

Caption: Coordination-Insertion ROP Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the ROP of cyclic acetals, providing a basis for comparison of different polymerization systems.

MonomerPolymerization TypeInitiator/CatalystSolventTemp (°C)Mn (kDa)PDI (Mw/Mn)Tg (°C)Reference
1,3-Dioxolane (DXL)Cationic (RD-CROP)Not SpecifiedNot SpecifiedNot Specifiedup to 220--[4][10]
1,3-Dioxolane (DXL)CationicMeerwein SaltsNot SpecifiedNot Specifiedup to 98.7--[4][10]
1,3-Dioxolane (DXL)CationicMeerwein Salts / DTBPNot SpecifiedNot Specifiedup to 2000--[4][10]
1,3-Dioxepane (DXP) & 5-methyl-1,3-dioxolan-4-oneCationicCF₃SO₃HCH₂Cl₂0>10--[3]
2-methyl-1,3-dioxan-4-one (MDO)AnionicEt₂Zn / BnOHBulkRT---[7]
2-methylene-4-phenyl-1,3-dioxolaneRadicalAIBNToluene60---[11]
Poly(ethyl glyoxylate) (PEtG)AnionicNot SpecifiedNot SpecifiedNot Specified2.8-3.4--[1][12]
Fmoc-serinol, PEG3400, tri(ethylene glycol) divinyl etherPolycondensationNot SpecifiedNot SpecifiedNot Specified20-771.8-2.0-[13]

Experimental Protocols

Cationic Ring-Opening Polymerization of 1,3-Dioxolane (DXL)

This protocol is a general representation based on literature procedures for the cationic ROP of DXL.[4][5][10]

Materials:

  • 1,3-Dioxolane (DXL), freshly distilled over CaH₂.

  • Initiator: Triflic acid (TfOH) or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate).

  • Proton trap (optional, for controlled polymerization): 2,6-di-tert-butylpyridine (DTBP).

  • Solvent: Dichloromethane (CH₂Cl₂), freshly distilled over CaH₂.

  • Quenching agent: Triethylamine or ammoniacal methanol.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • The monomer (DXL) and solvent (CH₂Cl₂) are transferred to a reaction flask via syringe.

  • If a controlled polymerization is desired, the proton trap (DTBP) is added to the monomer solution.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath.

  • The initiator solution (e.g., TfOH in CH₂Cl₂) is added dropwise to the stirred monomer solution to start the polymerization.

  • The reaction is allowed to proceed for the desired time. Aliquots can be taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is terminated by adding an excess of the quenching agent.

  • The polymer is precipitated in a large excess of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Synthesis of Polyacetal-Based Block Copolymers for Drug Delivery

This protocol outlines the synthesis of an amphiphilic block copolymer, PEG-PEtG-PEG, for micellar drug delivery.[1][12]

Materials:

  • Ethyl glyoxylate (EtG), freshly distilled.

  • Methoxy poly(ethylene glycol) (mPEG) of desired molecular weight.

  • Hexamethylene diisocyanate (HMDI).

  • Anionic polymerization initiator (e.g., a strong base).

  • Dry solvents (e.g., THF, dichloromethane).

  • Inert atmosphere.

Procedure:

  • Synthesis of Poly(ethyl glyoxylate) (PEtG): Anionic polymerization of freshly distilled EtG is carried out under an inert atmosphere using a suitable initiator to yield hydroxyl-terminated PEtG.

  • End-capping with HMDI: The hydroxyl end-groups of PEtG are reacted with an excess of HMDI to introduce isocyanate functionalities at both ends of the polymer chain.

  • Coupling with mPEG: The isocyanate-terminated PEtG is then reacted with mPEG to form the final PEG-PEtG-PEG triblock copolymer via urethane linkages.

  • Purification: The resulting block copolymer is purified by precipitation in a non-solvent to remove unreacted mPEG and other impurities.

Characterization:

  • ¹H NMR: To confirm the structure of the block copolymer and determine the block lengths.

  • GPC/SEC: To determine the molecular weight and PDI of the final block copolymer.

dot

Experimental_Workflow cluster_MonomerPrep Monomer & Reagent Preparation cluster_Polymerization Polymerization cluster_Purification Purification & Isolation cluster_Characterization Characterization MonomerPurification Monomer Purification (e.g., Distillation) ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPurification->ReactionSetup SolventDrying Solvent Drying SolventDrying->ReactionSetup Initiation Initiation ReactionSetup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying NMR NMR Spectroscopy Drying->NMR GPC GPC/SEC Drying->GPC DSC DSC Drying->DSC

Caption: General Experimental Workflow for ROP.

Applications in Drug Delivery

The inherent pH-sensitivity of the acetal linkage makes polyacetals excellent candidates for drug delivery systems designed for controlled release in acidic environments.[1][2]

  • Tumor Targeting: The extracellular pH of solid tumors is often slightly acidic (pH 6.5-7.2) compared to normal tissues (pH 7.4). Polyacetal-based nanoparticles or micelles can be designed to be stable in the bloodstream and then degrade upon reaching the tumor microenvironment, releasing their encapsulated anticancer drug payload.[1]

  • Intracellular Delivery: After endocytosis, drug carriers are often trafficked to endosomes and lysosomes, where the pH is significantly lower (pH 4.5-6.5). This acidic environment can trigger the rapid degradation of polyacetal carriers and the release of the drug directly into the cell.[1][2]

  • pH-Responsive Nanoparticles: Amphiphilic block copolymers containing a polyacetal segment can self-assemble into core-shell nanoparticles in aqueous solution. Hydrophobic drugs can be encapsulated within the hydrophobic polyacetal core. At physiological pH, the nanoparticles are stable. However, upon exposure to an acidic environment, the polyacetal core degrades, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[1][12][14]

Conclusion

The ring-opening polymerization of cyclic acetals provides a versatile platform for the synthesis of biodegradable polyacetals with tunable properties. Cationic ROP is the most established method, though it requires careful control to minimize side reactions. Anionic and coordination-insertion ROP are promising alternatives that can offer improved control over the polymerization process. The pH-sensitive nature of the acetal linkage makes these polymers highly suitable for advanced drug delivery applications, enabling the development of sophisticated systems for targeted and controlled release of therapeutic agents. Further research into novel catalysts and polymerization techniques will continue to expand the potential of polyacetals in the fields of materials science and medicine.

References

Methodological & Application

Application Notes for the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5) is a seven-membered heterocyclic compound classified as a cyclic acetal.[1] It is recognized for its applications in the fragrance and flavor industries and serves as a versatile building block in organic synthesis.[1] The core structure can be modified to produce various derivatives, including substituted tetrahydrofurans, which are prevalent motifs in pharmaceuticals and natural products.[1][2] The synthesis detailed here is a classic acid-catalyzed acetalization reaction between an aldehyde (butyraldehyde) and a diol (cis-2-butene-1,4-diol).[1]

Principle of Synthesis

The formation of 2-Propyl-4,7-dihydro-1,3-dioxepine is achieved through the acid-catalyzed condensation of butyraldehyde and cis-2-butene-1,4-diol. The mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, typically p-toluenesulfonic acid (p-TSA), which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] An intramolecular cyclization follows, and the subsequent elimination of a water molecule yields the stable seven-membered dioxepine ring. The reaction is typically performed in a non-polar solvent like toluene, which allows for the azeotropic removal of water, driving the equilibrium towards product formation.

Experimental Protocol

Materials and Reagents

  • cis-2-Butene-1,4-diol (C₄H₈O₂, MW: 88.11 g/mol )

  • Butyraldehyde (C₄H₈O, MW: 72.11 g/mol )

  • p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₈O₃S·H₂O, MW: 190.22 g/mol )

  • Toluene (C₇H₈, MW: 92.14 g/mol )

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cis-2-butene-1,4-diol (8.81 g, 0.10 mol) and toluene (100 mL).

  • Addition of Reagents: Begin stirring the mixture and add butyraldehyde (7.93 g, 0.11 mol, 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

  • Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (approximately 1.8 mL), which typically takes 2-4 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diol.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Propyl-4,7-dihydro-1,3-dioxepine as a colorless liquid.[3] The boiling point is approximately 187.6°C at 760 mmHg.[4]

Data Presentation

Table 1: Reagents and Stoichiometry

Reagent Molecular Formula MW ( g/mol ) Amount Moles (mol) Molar Ratio
cis-2-Butene-1,4-diol C₄H₈O₂ 88.11 8.81 g 0.10 1.0
Butyraldehyde C₄H₈O 72.11 7.93 g 0.11 1.1
p-TSA·H₂O C₇H₁₀O₄S 190.22 0.19 g 0.001 0.01

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |

Experimental Workflow Visualization

G reagents Combine Reactants (cis-2-Butene-1,4-diol, Butyraldehyde) & Solvent (Toluene) catalyst Add Acid Catalyst (p-Toluenesulfonic acid) reagents->catalyst Step 1 reflux Heat to Reflux (Azeotropic removal of H₂O) catalyst->reflux Step 2 monitor Monitor Reaction Progress (TLC or GC) reflux->monitor Step 3 workup Aqueous Work-up (Neutralize, Wash) monitor->workup Step 4 (Upon Completion) purify Purification (Vacuum Distillation) workup->purify Step 5 product Final Product 2-Propyl-4,7-dihydro-1,3-dioxepine purify->product Step 6

Workflow for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Safety Precautions

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[3]

  • Butyraldehyde is flammable and has a strong odor. Toluene is a flammable solvent. Avoid open flames and sparks.[3]

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Avoid skin and eye contact with all chemicals. In case of contact, rinse immediately with plenty of water.[3]

References

Experimental protocol for acid-catalyzed acetalization with cis-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acid-catalyzed acetalization of cis-2-butene-1,4-diol with various carbonyl compounds. This reaction is a valuable method for the protection of the diol functionality, forming a seven-membered cyclic acetal, a 4,7-dihydro-1,3-dioxepine ring system. These structures can be useful intermediates in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Introduction

Acid-catalyzed acetalization is a common and efficient method for the protection of diols. The reaction involves the condensation of a diol with an aldehyde or a ketone in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product. In the case of cis-2-butene-1,4-diol, the resulting cyclic acetal is a versatile intermediate, with the double bond offering a site for further functionalization. This protocol details the synthesis and characterization of these cyclic acetals derived from benzaldehyde and acetone.

Experimental Protocols

General Procedure for the Acid-Catalyzed Acetalization of cis-2-Butene-1,4-diol

A solution of cis-2-butene-1,4-diol and the corresponding aldehyde or ketone in a suitable solvent is treated with a catalytic amount of an acid. The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. Upon completion, the reaction is quenched, and the product is isolated and purified.

Materials:

  • cis-2-Butene-1,4-diol

  • Benzaldehyde

  • Acetone

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Benzene or Toluene (dried)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Protocol 1: Synthesis of 2-Phenyl-4,7-dihydro-1,3-dioxepine

This protocol describes the reaction of cis-2-butene-1,4-diol with benzaldehyde.

Reaction Scheme:

cis-2-butene-1,4-diol + Benzaldehyde --(p-TsOH, Benzene, Reflux)--> 2-Phenyl-4,7-dihydro-1,3-dioxepine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 g, 11.35 mmol) and benzaldehyde (1.2 g, 11.31 mmol).

  • Add 50 mL of dry benzene (or toluene).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • After approximately 4 hours, or when no more water is collected, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4,7-dihydro-1,3-dioxepine.

Protocol 2: Synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

This protocol describes the reaction of cis-2-butene-1,4-diol with acetone.

Reaction Scheme:

cis-2-butene-1,4-diol + Acetone --(p-TsOH, Benzene, Reflux)--> 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 g, 11.35 mmol) and 50 mL of dry benzene (or toluene).

  • Add a large excess of acetone (e.g., 10 equivalents, 8.2 mL, 113.5 mmol), which also serves as a reactant.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • After approximately 6 hours, or when no more water is collected, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure using a rotary evaporator (the product is volatile).

  • Purify the crude product by distillation or flash column chromatography on silica gel to afford the pure 2,2-dimethyl-4,7-dihydro-1,3-dioxepine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds.

EntryCarbonyl CompoundProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Benzaldehyde2-Phenyl-4,7-dihydro-1,3-dioxepineC₁₁H₁₂O₂176.2185-95
2Acetone2,2-Dimethyl-4,7-dihydro-1,3-dioxepineC₇H₁₂O₂128.1775-85

Spectroscopic Data:

Product1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Phenyl-4,7-dihydro-1,3-dioxepine7.52-7.30 (m, 5H, Ar-H ), 5.85 (s, 1H, O-CH -O), 5.80 (t, J=3.0 Hz, 2H, CH =CH ), 4.40 (d, J=3.0 Hz, 4H, O-CH ₂)138.5, 129.2, 128.3, 126.5, 128.8, 103.5, 68.0
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine5.75 (t, J=3.0 Hz, 2H, CH =CH ), 4.25 (d, J=3.0 Hz, 4H, O-CH ₂), 1.45 (s, 6H, C(CH ₃)₂)128.5, 98.5, 67.5, 24.5

Note: NMR data are approximate and may vary slightly based on experimental conditions and spectrometer frequency.

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathway and the experimental workflow.

Acetalization_Pathway Diol cis-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Carbonyl Aldehyde or Ketone Carbonyl->Hemiacetal Catalyst H+ Catalyst->Hemiacetal + Carbocation Carbocation Intermediate Hemiacetal->Carbocation - H₂O Acetal 4,7-Dihydro-1,3-dioxepine Carbocation->Acetal + H+ Water H₂O

Caption: Generalized reaction pathway for acid-catalyzed acetalization.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Mix Diol, Carbonyl, Solvent, and Catalyst Reflux 2. Heat to Reflux with Dean-Stark Trap Reactants->Reflux Quench 3. Quench with NaHCO₃ Reflux->Quench Extract 4. Separate Layers and Wash with Brine Quench->Extract Dry 5. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Purify by Chromatography or Distillation Concentrate->Purify Analyze 8. Characterize by NMR, etc. Purify->Analyze

Caption: Experimental workflow for acetalization of cis-2-butene-1,4-diol.

Protecting Diols in Synthesis: Application of 2-Propyl-2H-1,3-dioxepine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2P2H13D

Introduction

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. For diols, particularly 1,2- and 1,3-diols, cyclic acetals serve as robust and reliable protecting groups. This application note details the use of 2-propyl-2H-1,3-dioxepine and its saturated analogs, 2-propyl-1,3-dioxane and 2-propyl-1,3-dioxolane, as effective protecting groups for diols. These protecting groups are readily formed from the corresponding diols and butyraldehyde and are characterized by their stability in neutral to basic conditions and their facile cleavage under acidic conditions.

The 2-propyl group, derived from butyraldehyde, offers a useful modification to the more common acetonide (from acetone) or benzylidene acetal protecting groups, potentially influencing solubility and steric interactions within a synthetic intermediate. The this compound protecting group is specifically derived from the reaction of cis-2-butene-1,4-diol with butyraldehyde. More generally, 1,3-diols react with butyraldehyde to form 2-propyl-1,3-dioxanes, and 1,2-diols form 2-propyl-1,3-dioxolanes.

General Characteristics and Advantages

The protection of diols as 2-propyl substituted cyclic acetals offers several advantages in a synthetic strategy:

  • Ease of Formation: The protection reaction is a straightforward acid-catalyzed acetalization.

  • Stability: The resulting cyclic acetal is stable to a wide range of nucleophilic and basic reagents, as well as some reducing and oxidizing agents.

  • Selective Deprotection: The protecting group is readily removed under mild acidic conditions, often with high selectivity in the presence of other acid-labile groups.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of diols with butyraldehyde and the subsequent deprotection of the resulting 2-propyl substituted cyclic acetals.

Table 1: Diol Protection with Butyraldehyde

Diol SubstrateProductCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1,3-Propanediol2-Propyl-1,3-dioxanep-Toluenesulfonic acid (catalytic)TolueneReflux (Dean-Stark)2-6>90
Ethylene Glycol2-Propyl-1,3-dioxolanep-Toluenesulfonic acid (catalytic)TolueneReflux (Dean-Stark)2-6>90
cis-2-Butene-1,4-diol2-Propyl-4,7-dihydro-1,3-dioxepinep-Toluenesulfonic acid (catalytic)TolueneReflux (Dean-Stark)3-885-95

Table 2: Deprotection of 2-Propyl Substituted Cyclic Acetals

Protected DiolDeprotection ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Propyl-1,3-dioxane1 M HCl (aq)Acetone/WaterRoom Temperature1-4>95
2-Propyl-1,3-dioxolaneAcetic Acid/WaterTetrahydrofuran40-502-6>95
2-Propyl-4,7-dihydro-1,3-dioxepineAmberlyst-15MethanolRoom Temperature1-3>95

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol with Butyraldehyde (Formation of a 2-Propyl-1,3-dioxane)

This protocol describes a standard procedure for the formation of a cyclic acetal from a 1,3-diol and butyraldehyde using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.[1]

Materials:

  • 1,3-Diol (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the 1,3-diol, toluene, and butyraldehyde.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting diol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-propyl-1,3-dioxane.

  • Purify the product by distillation or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a 2-Propyl-1,3-dioxane

This protocol outlines the acid-catalyzed hydrolysis of a 2-propyl-1,3-dioxane to regenerate the corresponding 1,3-diol.[1]

Materials:

  • 2-Propyl-1,3-dioxane (1.0 eq)

  • 1 M Hydrochloric acid (aq)

  • Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-propyl-1,3-dioxane in a mixture of acetone and water.

  • Add 1 M aqueous hydrochloric acid dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or GC until the starting material is consumed.

  • Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Diol R(OH)2 (Diol) Nucleophilic_Attack Nucleophilic Attack by Diol Diol->Nucleophilic_Attack Butyraldehyde CH3(CH2)2CHO (Butyraldehyde) Protonation Protonation of Carbonyl Oxygen Butyraldehyde->Protonation Acid H+ Acid->Protonation Protonation_OH Protonation of Hydroxyl Group Acid->Protonation_OH Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Hemiacetal->Protonation_OH Water_Elimination Water Elimination Protonation_OH->Water_Elimination Oxocarbenium Oxocarbenium Ion Intermediate Water_Elimination->Oxocarbenium Intramolecular_Attack Intramolecular Nucleophilic Attack Oxocarbenium->Intramolecular_Attack Deprotonation Deprotonation Intramolecular_Attack->Deprotonation Deprotonation->Acid regenerates Product 2-Propyl-1,3-dioxepine/dioxane (Protected Diol) Deprotonation->Product Deprotection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Protected_Diol 2-Propyl-1,3-dioxepine/dioxane (Protected Diol) Protonation Protonation of Acetal Oxygen Protected_Diol->Protonation Water H2O Ring_Opening Ring Opening Water->Ring_Opening Acid H+ Acid->Protonation Protonation->Ring_Opening Hemiacetal_Intermediate Hemiacetal Intermediate Ring_Opening->Hemiacetal_Intermediate Proton_Transfer Proton Transfer Hemiacetal_Intermediate->Proton_Transfer Carbonyl_Reformation Carbonyl Reformation & Diol Liberation Proton_Transfer->Carbonyl_Reformation Carbonyl_Reformation->Acid regenerates Product_Diol R(OH)2 (Diol) Carbonyl_Reformation->Product_Diol Product_Butyraldehyde CH3(CH2)2CHO (Butyraldehyde) Carbonyl_Reformation->Product_Butyraldehyde Experimental_Workflow Start Start: Diol & Butyraldehyde Protection Protection Step: Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Dean-Stark) Start->Protection Protected_Diol Protected Diol (2-Propyl-1,3-dioxepine/dioxane) Protection->Protected_Diol Purification1 Workup & Purification (Extraction, Chromatography) Protected_Diol->Purification1 Reaction_Step Further Synthetic Steps (Protected Diol is Stable) Purification1->Reaction_Step Deprotection Deprotection Step: Aqueous Acid (e.g., HCl) Solvent (e.g., Acetone) Reaction_Step->Deprotection Final_Product Final Product: Deprotected Diol Deprotection->Final_Product Purification2 Workup & Purification (Extraction, Chromatography) Final_Product->Purification2

References

Applications of Dioxepine Derivatives in the Fragrance Industry: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that while direct applications of 2-Propyl-2H-1,3-dioxepine in the fragrance industry are not documented in publicly available scientific literature or patents, several structurally related dioxepine derivatives have been identified as valuable fragrance ingredients. This document provides detailed application notes and protocols for these related compounds, specifically substituted 5-formyl-1,3-dioxepanes and 4,7-dihydro-1,3-dioxepines, which exhibit interesting olfactory properties.

Introduction to Dioxepine Derivatives in Fragrance

The fragrance industry is in constant pursuit of novel molecules that can provide unique and desirable scents for a wide range of products, from fine perfumes to household cleaning agents. Dioxepine derivatives have emerged as a class of heterocyclic compounds with significant potential in this field. Their seven-membered ring structure containing two oxygen atoms can be variously substituted to produce a wide spectrum of odor profiles, ranging from fresh, marine notes to citrus and amber-like scents.[1][2]

While information on this compound is scarce, research and patent literature describe the synthesis and olfactory properties of other functionalized dioxepines, highlighting their value in perfumery.

Application Notes for Substituted Dioxepine Derivatives

Substituted 5-Formyl-1,3-Dioxepanes

Substituted 5-formyl-1,3-dioxepanes are noted for their diverse and characteristic new odor notes.[1] A notable example is 2-propyl-5-formyl-1,3-dioxepan, which is explicitly mentioned as a fragrance compound.[1] These compounds are particularly interesting for their ability to impart unique fragrance combinations. For instance, 2-tert-Butyl-5-formyl-1,3-dioxepan is described as having a highly interesting scent combination reminiscent of both the freshness of the sea and lily of the valley.[1]

Table 1: Olfactory Properties of Selected 5-Formyl-1,3-Dioxepane Derivatives

Compound NameReported Odor ProfileReference
2-tert-Butyl-5-formyl-1,3-dioxepanFresh, marine, lily of the valley[1]
2-Propyl-5-formyl-1,3-dioxepanFragrance compound (specific notes not detailed)[1]
2-Isopropyl-5-formyl-1,3-dioxepanFragrance compound (specific notes not detailed)[1]
2-Pentyl-4,7-dimethyl-5-formyl-1,3-dioxepanFragrance compound (specific notes not detailed)[1]
4,7-Dihydro-1,3-Dioxepines

4,7-Dihydro-1,3-dioxepine derivatives are valued in perfumery for their ability to impart citrus and amber-like notes and for their odor-enhancing properties.[2] These compounds can be used in fragrance compositions in amounts ranging from 1 to 200 parts by weight per 1000 parts.[2] For achieving special effects, their concentration can be increased to 20-90% by weight.[2]

An interesting example is 4,7-dihydro-2-(3-pentyl)-l,3-dioxepin, which possesses aroma properties characteristic of freshly harvested carrots, making it a potential substitute for natural carrot seed oil in flavor and fragrance applications.[2] Another derivative, 4,7-dihydro-2-isopentyl-2-methyl-l,3-dioxepin, has an interesting fresh floral scent with linalool and coriander character.[2]

Experimental Protocols

Synthesis of 2-Propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepine

This protocol is based on the synthesis of a related compound as described in patent literature.[1]

Materials:

  • 3-hexen-2,5-diol (580 g, 5 mol)

  • p-toluenesulfonic acid (3 g)

  • n-butanal (360 g, 5 mol)

  • Toluene (1 L)

  • 25% aqueous sodium hydroxide solution (10 ml)

  • Water

Procedure:

  • A mixture of 3-hexen-2,5-diol, p-toluenesulfonic acid, n-butanal, and toluene is heated to boiling under reflux.

  • The water of reaction (108 ml) is removed over a period of 3 hours.

  • The mixture is allowed to cool to room temperature.

  • 10 ml of a 25% aqueous sodium hydroxide solution is added.

  • The mixture is washed with a small amount of water until neutral.

  • Toluene is removed at 50 to 60 °C under reduced pressure.

  • The residue is distilled at 0.1 mbar to yield 2-propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepine.

Expected Yield: 681 g (4 mol) Boiling Point: 70 °C at 0.1 mbar

Synthesis of 4,7-Dihydro-2-isopentyl-2-methyl-1,3-dioxepin

This protocol is adapted from a patented procedure for a similar compound.[2]

Materials:

  • 2-Butene-l,4-diol

  • An oxo compound of the general formula R¹-CO-R² (in this case, methyl isopentyl ketone)

  • Acidic catalyst (e.g., citric acid)

  • Cyclohexane

  • 5% aqueous sodium hydroxide solution

  • Water

Procedure:

  • 2-Butene-l,4-diol is reacted with the corresponding oxo compound (methyl isopentyl ketone) in the presence of an acidic catalyst in a suitable solvent like cyclohexane.

  • The reaction mixture is heated, and the water formed is removed azeotropically over approximately 24 hours.

  • After cooling to room temperature, the acidic catalyst is neutralized by washing with a 5% aqueous sodium hydroxide solution.

  • The mixture is then washed with water until neutral.

  • Cyclohexane is removed by distillation under reduced pressure.

  • The final product, 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin, is obtained.

Expected Yield: 152 g (83% of theoretical) Boiling Point: 94 °C at 9.0 mmHg Purity (by gas chromatography): 97.4%

Visualizations

Synthesis_of_Substituted_Dioxepines cluster_synthesis1 Synthesis of 2-Propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepine cluster_synthesis2 Synthesis of 4,7-Dihydro-2-isopentyl-2-methyl-1,3-dioxepin Reactants1 3-Hexen-2,5-diol + n-Butanal Catalyst1 p-Toluenesulfonic acid Toluene, Reflux Reactants1->Catalyst1 Cyclization Product1 2-Propyl-4,7-dimethyl-4,7-dihydro-1,3-dioxepine Catalyst1->Product1 Reactants2 2-Butene-1,4-diol + Methyl isopentyl ketone Catalyst2 Acidic Catalyst Cyclohexane, Heat Reactants2->Catalyst2 Cyclization Product2 4,7-Dihydro-2-isopentyl-2-methyl-1,3-dioxepin Catalyst2->Product2

Caption: Synthetic pathways for fragrance-active dioxepine derivatives.

Experimental_Workflow_Dioxepine_Synthesis start Start: Mixing Reactants (Diol, Aldehyde/Ketone, Catalyst, Solvent) reaction Heating under Reflux (Azeotropic removal of water) start->reaction cooling Cooling to Room Temperature reaction->cooling neutralization Neutralization of Catalyst (e.g., with NaOH solution) cooling->neutralization washing Washing with Water neutralization->washing solvent_removal Solvent Removal (Reduced Pressure) washing->solvent_removal distillation Purification by Distillation (Reduced Pressure) solvent_removal->distillation end Final Product: Substituted Dioxepine distillation->end

Caption: General experimental workflow for the synthesis of dioxepine derivatives.

Conclusion

While the specific compound this compound does not have documented applications in the fragrance industry based on available information, the broader class of dioxepine derivatives, particularly substituted 5-formyl-1,3-dioxepanes and 4,7-dihydro-1,3-dioxepines, are recognized for their valuable and diverse olfactory properties. The synthetic protocols provided offer a basis for the laboratory preparation of these fragrant molecules. Further research into the structure-odor relationships of various substituted dioxepines could lead to the discovery of new and innovative fragrance ingredients.

References

Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans from 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted tetrahydrofurans, valuable structural motifs in a wide array of natural products and biologically active molecules. The described methodology is based on the Lewis acid-mediated ring contraction of a 2-propyl-substituted 4,5-dihydro-1,3-dioxepine, which can be synthesized from the corresponding 4,7-dihydro analog. This stereoselective approach allows for the controlled formation of various substituted tetrahydrofuran derivatives.

Overview of the Synthetic Strategy

The synthesis of substituted tetrahydrofurans from 2-propyl-4,7-dihydro-1,3-dioxepine is a multi-step process that involves:

  • Synthesis of the Starting Material: Preparation of 2-propyl-4,7-dihydro-1,3-dioxepine from commercially available reagents.

  • Isomerization: Conversion of the 4,7-dihydro-1,3-dioxepine to the corresponding 4,5-dihydro-1,3-dioxepine.

  • Lewis Acid-Mediated Ring Contraction: Rearrangement of the 4,5-dihydro-1,3-dioxepine to yield the desired substituted tetrahydrofuran. The choice of Lewis acid can influence the stereochemical outcome of the product.

Experimental Protocols

Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

This protocol is adapted from the synthesis of a similar 2-substituted-4,7-dihydro-1,3-dioxepine.[1]

Materials:

  • Butyraldehyde

  • cis-2-Butene-1,4-diol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Cyclohexane (solvent)

  • 5% aqueous sodium hydroxide solution

  • Water

Procedure:

  • To a one-liter flask equipped with a heating mantle, magnetic stirrer, and a Dean-Stark trap, add butyraldehyde (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), cyclohexane (80 g), and p-toluenesulfonic acid monohydrate (0.2 g).

  • Heat the mixture to reflux with vigorous stirring.

  • Continue heating until water is no longer collected in the Dean-Stark trap (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the p-toluenesulfonic acid by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide.

  • Wash the organic layer with water until neutral.

  • Remove the cyclohexane by distillation.

  • Purify the resulting oil by vacuum distillation to obtain 2-propyl-4,7-dihydro-1,3-dioxepine.

Isomerization of 2-Propyl-4,7-dihydro-1,3-dioxepine to 2-Propyl-4,5-dihydro-1,3-dioxepine

This protocol is based on the isomerization of similar 4,7-dihydro-1,3-dioxepines.[2]

Materials:

  • 2-Propyl-4,7-dihydro-1,3-dioxepine

  • RuCl₂(PPh₃)₃ (catalyst)

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-propyl-4,7-dihydro-1,3-dioxepine in methanol.

  • Add a catalytic amount of RuCl₂(PPh₃)₃ (e.g., 2 mol %) and a small amount of NaBH₄ (e.g., 5 mol %).

  • Reflux the reaction mixture for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Lewis Acid-Mediated Ring Contraction to Substituted Tetrahydrofurans

This is a general protocol for the Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines to tetrahydrofurans. The choice of Lewis acid and reaction conditions can be varied to optimize for specific substrates and desired stereoisomers.[2][3]

Materials:

  • 2-Propyl-4,5-dihydro-1,3-dioxepine

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (MeCN))

  • Sodium bicarbonate solution (for quenching)

  • Sodium sulfate or magnesium sulfate (for drying)

General Procedure:

  • Dissolve the 2-propyl-4,5-dihydro-1,3-dioxepine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the Lewis acid dropwise to the stirred solution.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted tetrahydrofuran.

Data Presentation

The following tables summarize representative quantitative data for the Lewis acid-mediated ring contraction of various 4,5-dihydro-1,3-dioxepines to yield substituted tetrahydrofurans. While the specific substrate is 2-propyl-4,5-dihydro-1,3-dioxepine, the data for analogous structures provide valuable insights into the expected yields and stereoselectivities.

Table 1: Effect of Lewis Acid on the Ring Contraction of a 2-Phenyl-4,5-dihydro-1,3-dioxepine [2]

EntryLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BF₃·OEt₂ (1.2)CH₂Cl₂-78285>95:5
2TiCl₄ (1.2)CH₂Cl₂-7827810:90
3SnCl₄ (1.2)CH₂Cl₂-7827515:85
4TMSOTf (1.2)CH₂Cl₂-7826520:80

Table 2: Substrate Scope for the BF₃·OEt₂-Mediated Ring Contraction [2]

EntryR-group at C2Yield (%)Diastereomeric Ratio (cis:trans)
1Phenyl85>95:5
24-Methoxyphenyl82>95:5
34-Chlorophenyl88>95:5
42-Naphthyl80>95:5
5Cyclohexyl75>95:5
6n-Propyl(Predicted) ~80>95:5

Note: The entry for n-propyl is a prediction based on the performance of other alkyl and aryl substrates.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_isomerization Isomerization cluster_rearrangement Ring Contraction Butyraldehyde Butyraldehyde Dioxepine47 2-Propyl-4,7-dihydro-1,3-dioxepine Butyraldehyde->Dioxepine47 p-TSA, Cyclohexane Butenediol cis-2-Butene-1,4-diol Butenediol->Dioxepine47 Dioxepine47_ref 2-Propyl-4,7-dihydro-1,3-dioxepine Dioxepine45 2-Propyl-4,5-dihydro-1,3-dioxepine Dioxepine45_ref 2-Propyl-4,5-dihydro-1,3-dioxepine Dioxepine47_ref->Dioxepine45 RuCl₂(PPh₃)₃, NaBH₄, MeOH THF Substituted Tetrahydrofuran Dioxepine45_ref->THF Lewis Acid (e.g., BF₃·OEt₂)

Caption: Experimental workflow for the synthesis of substituted tetrahydrofurans.

Reaction_Mechanism Dioxepine 2-Propyl-4,5-dihydro-1,3-dioxepine O=C(O)R Complex Dioxepine-LA Complex Activated Acetal Dioxepine->Complex + LA LewisAcid Lewis Acid (LA) Oxocarbenium Oxocarbenium Ion Intermediate Ring-Opened Complex->Oxocarbenium Ring Opening Cyclization Intramolecular Cyclization C-C Bond Formation Oxocarbenium->Cyclization [1,3]-Sigmatropic Rearrangement Rearranged Rearranged Carbocation Hydride/Alkyl Shift Cyclization->Rearranged THF_product Substituted Tetrahydrofuran Final Product Rearranged->THF_product Deprotonation Deprotonation Deprotonation/ Workup

Caption: Proposed signaling pathway for the Lewis acid-mediated ring contraction.

References

Application Notes and Protocols for the Hydrogenation of 2-Propyl-2H-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the catalytic hydrogenation of the carbon-carbon double bond in 2-Propyl-2H-1,3-dioxepine to yield its saturated analogue, 2-Propyl-1,3-dioxepane. Catalytic hydrogenation is a widely utilized and efficient method for the reduction of alkenes to alkanes.[1][2][3][4] The reaction involves the addition of molecular hydrogen (H₂) across the double bond, mediated by a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel (Raney Ni).[1][4][5] The acetal functional group within the 1,3-dioxepine ring is generally stable under these hydrogenation conditions, allowing for selective reduction of the double bond.[6][7][8] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Scheme

Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is a standard and often preferred method due to the ease of handling of the catalyst and its high activity.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel or a sintered glass funnel)

Procedure:

  • Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a Parr hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, the product can be further purified by column chromatography or distillation.

Data Presentation

The following table summarizes typical reaction conditions for the hydrogenation of alkenes, which can be adapted for this compound.

ParameterProtocol 1: Pd/CProtocol 2: PtO₂ (Adams' Catalyst)Protocol 3: Raney Ni
Catalyst 10% Palladium on CarbonPlatinum(IV) Oxide (PtO₂)Raney Nickel
Catalyst Loading 5-10 mol%1-5 mol%10-20 wt%
Solvent Ethanol, Ethyl Acetate, MethanolAcetic Acid, Ethanol, Ethyl AcetateEthanol, Methanol
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)Room Temperature to 50 °C
Pressure 1-4 atm (balloon to Parr apparatus)1-4 atm (balloon to Parr apparatus)1-50 atm (requires high-pressure apparatus)
Reaction Time 2-24 hours1-12 hours4-48 hours
Typical Yield >95% (expected)>95% (expected)>90% (expected)

Mandatory Visualization

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate & Solvent to Flask B 2. Add Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Introduce H₂ Gas C->D E 5. Stir and Monitor Reaction D->E F 6. Vent H₂ & Purge with Inert Gas E->F G 7. Filter through Celite® F->G H 8. Concentrate Filtrate G->H I 9. Purify Product H->I J Final Product: 2-Propyl-1,3-dioxepane

Caption: Workflow for the catalytic hydrogenation of this compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Logic Substrate This compound (Alkene) Adsorption Adsorption of H₂ and Alkene on Catalyst Surface Substrate->Adsorption H2 Hydrogen Gas (H₂) H2->Adsorption Catalyst Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Catalyst->Adsorption provides surface H_Addition Syn-Addition of Hydrogen Across the Double Bond Adsorption->H_Addition Product 2-Propyl-1,3-dioxepane (Alkane) H_Addition->Product

Caption: Key steps in the mechanism of catalytic hydrogenation.

References

Application Note: Epoxidation of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epoxides are highly valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a wide variety of nucleophiles. This reactivity makes epoxides crucial building blocks for the synthesis of pharmaceuticals, natural products, and polymers. The target molecule, 2-Propyl-4,7-dihydro-1,3-dioxepine, contains a carbon-carbon double bond within a seven-membered heterocyclic ring, making it a suitable substrate for epoxidation. The resulting epoxide, 2-propyl-4,5-epoxy-1,3-dioxepane, can be a precursor to various functionalized cyclic ethers and diols.

This application note provides a detailed protocol for the epoxidation of 2-Propyl-4,7-dihydro-1,3-dioxepine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of electron-rich alkenes.[1][2][3] The procedure is designed to be robust and applicable for researchers in synthetic chemistry and drug development.

Reaction Scheme

(2-Propyl-4,7-dihydro-1,3-dioxepine) + m-CPBA → (2-Propyl-4,5-epoxy-1,3-dioxepane) + m-CBA

The reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene, proceeding through a concerted "butterfly" transition state.[1] This mechanism ensures a syn-addition of the oxygen atom to the double bond.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Propyl-4,7-dihydro-1,3-dioxepine (Substrate)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium chloride (Brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (230-400 mesh) for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Standard laboratory glassware

Safety Precautions
  • m-CPBA is a strong oxidizing agent and can be shock-sensitive and potentially explosive, especially in pure form.[2] Handle with care, avoid grinding, and store in a refrigerator.[4][5]

  • Perform the reaction in a well-ventilated chemical fume hood.[4][5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4][6][7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

Reaction Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Propyl-4,7-dihydro-1,3-dioxepine (1.0 g, 6.40 mmol, 1.0 equiv).

  • Dissolution: Dissolve the substrate in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.70 g, ~7.68 mmol, 1.2 equiv). Add the m-CPBA to the reaction flask portion-wise over 5-10 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. A typical eluent for TLC analysis would be 20% Ethyl Acetate in Hexanes.

Workup Procedure
  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C in an ice bath. Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess m-CPBA. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. If an emulsion forms, add a small amount of brine.

  • Washing: Wash the organic layer sequentially with:

    • 2 x 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct.[8]

    • 1 x 25 mL of deionized water.

    • 1 x 25 mL of saturated brine solution to aid in drying.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude epoxide product.

Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[9]

  • Elution: A solvent gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 20% Ethyl Acetate) is typically effective for eluting the epoxide.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Propyl-4,5-epoxy-1,3-dioxepane as a colorless oil.

Data Summary

The following table presents hypothetical results for the epoxidation reaction under varied conditions to illustrate potential optimization parameters.

EntryEquivalents of m-CPBATemperature (°C)Reaction Time (h)Crude Yield (%)Purity after Chromatography (%)
11.10 → RT49592
21.20 → RT39896
31.50 → RT29997
41.2088595

Table 1: Hypothetical results for the epoxidation of 2-Propyl-4,7-dihydro-1,3-dioxepine. "RT" denotes room temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the final purified product.

Epoxidation_Workflow sub Starting Material (2-Propyl-4,7-dihydro-1,3-dioxepine) setup Reaction Setup (Dissolve in DCM, Cool to 0°C) sub:e->setup:w reagent Reagent Addition (m-CPBA) setup->reagent 1.2 eq reaction Reaction & Monitoring (Stir at 0°C → RT, TLC) reagent->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup TLC Check purify Purification (Column Chromatography) workup->purify product Final Product (Purified Epoxide) purify->product Combine Fractions

Caption: Workflow for the synthesis and purification of 2-Propyl-4,5-epoxy-1,3-dioxepane.

References

Application of 2-Propyl-2H-1,3-dioxepine in Liquid Crystal Monomer Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of scientific literature and chemical databases for the application of 2-Propyl-2H-1,3-dioxepine in the synthesis of liquid crystal monomers did not yield any specific protocols, application notes, or quantitative data. This suggests that this compound is not a commonly utilized precursor or intermediate in the synthesis of liquid crystalline materials.

The synthesis of liquid crystal monomers typically involves the assembly of molecules with a rigid core, flexible terminal chains, and often linking groups that contribute to the mesomorphic properties. While various heterocyclic structures are incorporated into liquid crystal design, there is no readily available information detailing the use of the this compound moiety for this purpose.

Researchers and drug development professionals interested in the synthesis of novel liquid crystal monomers are encouraged to explore established synthetic pathways and molecular building blocks that are well-documented in the existing literature. Key resources for such information include chemical synthesis databases, peer-reviewed journals in the fields of materials science and organic chemistry, and comprehensive reviews on liquid crystal technology.

Given the absence of specific data on the use of this compound in this context, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. Further research into novel synthetic routes may be required to explore the potential of this specific compound in the field of liquid crystal synthesis.

Protocol for the Removal of a Dihydro-1,3-Dioxepine Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dihydro-1,3-dioxepine functional group serves as a valuable protecting group for aldehydes and ketones in multi-step organic synthesis. Its formation as a seven-membered cyclic acetal offers stability under various reaction conditions. However, the efficient and selective removal of this protecting group is crucial to regenerate the parent carbonyl compound at the desired synthetic stage. This document provides detailed protocols for the deprotection of dihydro-1,3-dioxepine protecting groups using various catalytic methods, along with quantitative data to guide the selection of the most appropriate conditions.

Deprotection Methodologies

The cleavage of the dihydro-1,3-dioxepine acetal is typically achieved through acid-catalyzed hydrolysis or transacetalization. The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. The general mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile regenerates the carbonyl group and the corresponding diol.

Logical Workflow for Deprotection

DeprotectionWorkflow Start Protected Substrate (Dihydro-1,3-dioxepine) ConditionSelection Select Deprotection Conditions Start->ConditionSelection AcidCatalysis Acid-Catalyzed Hydrolysis ConditionSelection->AcidCatalysis LewisAcid Lewis Acid Catalysis ConditionSelection->LewisAcid Reaction Deprotection Reaction AcidCatalysis->Reaction LewisAcid->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Deprotected Carbonyl Compound Purification->Product

Caption: General workflow for the deprotection of a dihydro-1,3-dioxepine protecting group.

Quantitative Data Summary

The following tables summarize quantitative data for the removal of dihydro-1,3-dioxepine and related cyclic acetal protecting groups under various conditions.

Table 1: Acid-Catalyzed Deprotection of a 1,3-Dioxepane

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
1,3-Dioxepane derivative0.1 M HClAqueous AcetoneRoom Temperature-75

Table 2: General Acetal Deprotection Methods Applicable to Dihydro-1,3-dioxepines

CatalystReagent/SolventConditionsSubstrate ScopeKey AdvantagesReference
Brønsted Acids
Pyridinium p-toluenesulfonate (PPTS)Acetone or MeOHMildly acidicGeneral acetals and ketalsMild, suitable for acid-sensitive substrates.[1][1]
Acetic AcidAqueous solutionMildly acidicGeneral acetalsCost-effective, mild conditions.[2]
Lewis Acids
Scandium triflate (Sc(OTf)₃)Wet nitromethaneRoom temperatureGeneral acetals and ketalsVery gentle, chemoselective.[3]
Indium(III) trifluoromethanesulfonateAcetoneRoom temperature or microwaveGeneral acetals and ketalsNeutral conditions, rapid with microwave.[1][1]
Cerium(III) triflateWet nitromethaneRoom temperature, almost neutral pHGeneral acetals and ketalsHigh yields and selectivity.[3][3]
Other Reagents
IodineAcetoneNeutral conditionsAcyclic and cyclic acetals/ketalsFast, tolerates many functional groups.[3][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid

This protocol is based on a reported procedure for the cleavage of a 1,3-dioxepane, a saturated analogue of dihydro-1,3-dioxepine, suggesting its applicability.

Materials:

  • Dihydro-1,3-dioxepine protected compound

  • Acetone

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the dihydro-1,3-dioxepine protected compound in a minimal amount of acetone.

  • Add a sufficient volume of 0.1 M aqueous HCl to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carbonyl compound.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol utilizes the mild acidic nature of PPTS, making it suitable for substrates with other acid-sensitive functional groups.[1]

Materials:

  • Dihydro-1,3-dioxepine protected compound

  • Methanol (MeOH) or Acetone

  • Pyridinium p-toluenesulfonate (PPTS) (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the dihydro-1,3-dioxepine protected compound in methanol or acetone.

  • Add a catalytic amount of PPTS (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution.

  • Remove the bulk of the organic solvent (methanol or acetone) under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to afford the desired carbonyl compound.

Protocol 3: Lewis Acid-Catalyzed Deprotection using Scandium Triflate (Sc(OTf)₃)

This protocol employs a gentle Lewis acid catalyst for the deprotection under nearly neutral conditions.[3]

Materials:

  • Dihydro-1,3-dioxepine protected compound

  • Nitromethane (CH₃NO₂) containing a small amount of water (e.g., 1-5% v/v)

  • Scandium triflate (Sc(OTf)₃) (catalytic amount, e.g., 1-5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the dihydro-1,3-dioxepine protected compound in wet nitromethane.

  • Add a catalytic amount of Sc(OTf)₃ to the solution.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the resulting crude product by an appropriate method such as column chromatography.

Signaling Pathways and Experimental Workflows

The removal of a dihydro-1,3-dioxepine protecting group is a discrete chemical transformation within a larger synthetic sequence. The following diagram illustrates its position in a hypothetical multi-step synthesis.

SynthesisWorkflow Start Starting Material with Carbonyl Group Protection Protection as Dihydro-1,3-dioxepine Start->Protection Intermediate Protected Intermediate Protection->Intermediate Transformations Further Synthetic Transformations Intermediate->Transformations Deprotection Deprotection of Dihydro-1,3-dioxepine Transformations->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Role of deprotection in a synthetic pathway.

Conclusion

The deprotection of dihydro-1,3-dioxepine protecting groups can be achieved effectively using a variety of acid-catalyzed methods. The choice of protocol should be guided by the stability of the substrate to acidic conditions. For sensitive molecules, milder reagents such as PPTS or Lewis acids like scandium triflate are recommended. The provided protocols offer a starting point for optimization in specific synthetic contexts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Propyl-4,7-dihydro-1,3-dioxepine?

The most widely used method is the acid-catalyzed condensation of butyraldehyde with cis-2-butene-1,4-diol.[1] This reaction is a classic example of acetal formation.

Q2: What are the typical catalysts used for this synthesis?

Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA) and citric acid.[1] While p-TSA is a standard choice, citric acid has been reported to provide yields of up to 92% under optimized conditions, offering a greener alternative.[1]

Q3: What is the role of the Dean-Stark apparatus in this reaction?

The formation of the acetal is a reversible reaction that produces water as a byproduct. A Dean-Stark apparatus is often used to remove water azeotropically from the reaction mixture, which shifts the equilibrium towards the product and thus increases the yield.

Q4: Are there more advanced, higher-yield methods available?

Yes, a bimetallic rhodium(II)/samarium(III) relay catalytic system has been developed for the asymmetric synthesis of related dihydro-1,3-dioxepines, achieving yields of up to 97%.[1][2] However, this method is more complex and may not be suitable for all laboratory settings.

Q5: What are the main applications of 2-Propyl-4,7-dihydro-1,3-dioxepine?

Derivatives of dihydro-1,3-dioxepine are valuable building blocks in organic synthesis and have applications in the fragrance industry.[1] They can also serve as precursors to other important molecules like substituted tetrahydrofurans.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Reversibility of the reaction due to water accumulation. 3. Impure starting materials, particularly the presence of trans-isomer in cis-2-butene-1,4-diol. 4. Suboptimal catalyst concentration.1. Increase reaction time or temperature moderately. 2. Use a Dean-Stark trap to remove water. 3. Purify cis-2-butene-1,4-diol before use. Recrystallization from acetone or a mixture of acetone and an organic solvent can be effective. 4. Optimize the catalyst loading. For p-TSA, a catalytic amount is typically sufficient. For citric acid, a higher loading might be necessary.
Formation of Side Products 1. Polymerization of butyraldehyde. 2. Dehydration of cis-2-butene-1,4-diol under harsh acidic conditions. 3. Hydrolysis of the product back to starting materials during workup.1. Add butyraldehyde slowly to the reaction mixture. 2. Use a milder acid catalyst like citric acid and avoid excessively high temperatures. 3. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of high-boiling point byproducts.1. After neutralization, wash the organic layer thoroughly with water to remove the diol. 2. Purify the crude product by vacuum distillation.

Data Presentation: Comparison of Synthetic Methods

Method Catalyst Solvent Reported Yield Key Advantages Key Disadvantages
Acid-Catalyzed Condensation p-Toluenesulfonic acidToluene or Cyclohexane~86% (for a similar compound)Well-established, readily available catalyst.Requires careful removal of water.
Green Synthesis Citric AcidSolvent-free or high-boiling solventUp to 92%Environmentally friendly, inexpensive catalyst.May require optimization of reaction conditions.
Advanced Catalysis Rh(II)/Sm(III) bimetallic complexDichloromethaneUp to 97%High yield and enantioselectivity.Complex and expensive catalyst system.

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis

Materials:

  • Butyraldehyde

  • cis-2-Butene-1,4-diol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or cyclohexane)

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add cis-2-butene-1,4-diol (1.1 molar equivalents), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g for a 1-mole scale reaction).

  • Heat the mixture to reflux and begin adding butyraldehyde (1.0 molar equivalent) slowly.

  • Continue refluxing and collecting the water in the Dean-Stark trap until no more water is formed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium hydroxide solution to neutralize the acid, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-Propyl-4,7-dihydro-1,3-dioxepine.[3]

Protocol 2: Citric Acid Catalyzed Synthesis (Optimized)

Materials:

  • Butyraldehyde

  • cis-2-Butene-1,4-diol

  • Citric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine cis-2-butene-1,4-diol (1.0 molar equivalent), butyraldehyde (1.2 molar equivalents), and citric acid (e.g., 5-10 mol%).

  • Add toluene as a solvent and equip the flask with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the citric acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by vacuum distillation to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Butyraldehyde, cis-2-Butene-1,4-diol, & Catalyst in Solvent reflux Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor neutralize Neutralize Acid monitor->neutralize Reaction Complete extract Extract & Wash neutralize->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure Product distill->product

Caption: General experimental workflow for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction water Water Accumulation low_yield->water impure_reagents Impure Reagents low_yield->impure_reagents increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp dean_stark Use Dean-Stark Trap water->dean_stark purify_reagents Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting guide for low yield in the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

References

Common side reactions in the synthesis of 2-Propyl-2H-1,3-dioxepine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine, focusing on identifying and mitigating side reactions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Hydrolysis of the product back to starting materials. - Competing side reactions (e.g., polymerization, isomerization).- Increase reaction time or gently heat the reaction mixture. - Ensure anhydrous conditions by using dry solvents and reagents, and consider using a Dean-Stark trap to remove water. - Use a mild acid catalyst (e.g., citric acid) instead of a strong acid.
Presence of Starting Materials in Final Product - Incomplete reaction. - Hydrolysis during workup.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Neutralize the acid catalyst before workup and avoid prolonged exposure to aqueous acidic conditions.
Formation of a Viscous, Insoluble Residue - Acid-catalyzed polymerization or oligomerization of the product or starting materials.- Use a milder acid catalyst and lower reaction temperatures. - Reduce the concentration of the reactants. - Add a radical inhibitor if radical-initiated polymerization is suspected.
Identification of an Isomeric Impurity - Acid-catalyzed isomerization of the double bond from the 4,7- to the 4,5-position.- Employ a less acidic catalyst and maintain a lower reaction temperature. - Shorter reaction times may also favor the kinetic product (4,7-dihydro isomer). - Purification by fractional distillation or chromatography may be necessary to separate the isomers.
Formation of Butyraldehyde Self-Condensation Products - Butyraldehyde can undergo acid-catalyzed self-condensation (aldol condensation).- Add the butyraldehyde slowly to the reaction mixture containing the diol and catalyst to keep its instantaneous concentration low. - Use a stoichiometric amount of butyraldehyde relative to the diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Propyl-4,7-dihydro-1,3-dioxepine?

The most widely used method is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with butyraldehyde. This reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

Q2: Which acid catalyst is best for this synthesis?

While various acid catalysts can be used, including p-toluenesulfonic acid, milder acids like citric acid have been reported to give high yields (up to 92%) of the desired product.[1] Stronger acids may promote side reactions such as polymerization and isomerization.

Q3: My main side product appears to be an isomer of the desired product. What is it and how can I avoid it?

A common side reaction is the acid-catalyzed isomerization of the double bond in the dioxepine ring from the 4,7-position to the thermodynamically more stable 4,5-position. To minimize the formation of this isomer, it is recommended to use milder reaction conditions, including a less acidic catalyst and lower temperatures. Shorter reaction times can also favor the formation of the desired kinetic product, 2-Propyl-4,7-dihydro-1,3-dioxepine.

Q4: I am observing significant amounts of a high-boiling, viscous material in my reaction flask. What is causing this?

The formation of a viscous residue is likely due to the acid-catalyzed polymerization or oligomerization of the 2-Propyl-4,7-dihydro-1,3-dioxepine product. The seven-membered ring is susceptible to ring-opening polymerization initiated by cationic species. To prevent this, use a mild acid catalyst, maintain a low reaction temperature, and avoid high concentrations of the reactants.

Q5: How can I prevent the hydrolysis of my product during the reaction and workup?

Hydrolysis of the acetal back to butyraldehyde and cis-2-butene-1,4-diol is a common equilibrium reaction. To minimize this, ensure all reagents and solvents are anhydrous. During the reaction, continuously remove the water formed using a Dean-Stark apparatus or molecular sieves. During workup, it is crucial to neutralize the acid catalyst before adding any aqueous solutions.

Experimental Protocols

Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine using a Mild Acid Catalyst

This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.

Materials:

  • cis-2-butene-1,4-diol

  • Butyraldehyde

  • Citric acid (catalyst)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add cis-2-butene-1,4-diol (1.0 eq), a catalytic amount of citric acid (e.g., 0.01 eq), and anhydrous toluene.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, slowly add butyraldehyde (1.0-1.1 eq) to the flask.

  • Continue refluxing and collect the water in the Dean-Stark trap until no more water is evolved.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the citric acid by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-Propyl-4,7-dihydro-1,3-dioxepine.

Visualizations

Synthesis_Pathway Reactants Butyraldehyde + cis-2-Butene-1,4-diol Intermediate Hemiacetal Intermediate Reactants->Intermediate Acid Catalyst Product 2-Propyl-4,7-dihydro-1,3-dioxepine (Desired Product) Intermediate->Product - H2O Hydrolysis Hydrolysis (Reversible) Product->Hydrolysis + H2O, Acid Isomerization Isomerization Product->Isomerization Acid Catalyst Polymerization Polymerization/ Oligomerization Product->Polymerization Acid Catalyst Hydrolysis->Reactants Isomer 2-Propyl-4,5-dihydro-1,3-dioxepine (Side Product) Isomerization->Isomer Polymer Polymer/Oligomer (Side Product) Polymerization->Polymer

Caption: Reaction pathway for the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Hydrolysis Check for Hydrolysis (Presence of Starting Materials) Start->Check_Hydrolysis Check_Polymer Check for Polymerization (Viscous Residue) Check_Hydrolysis->Check_Polymer No Action_Hydrolysis Ensure Anhydrous Conditions Neutralize Acid Before Workup Check_Hydrolysis->Action_Hydrolysis Yes Check_Isomer Check for Isomerization (Isomeric Impurity by NMR/GC-MS) Check_Polymer->Check_Isomer No Action_Polymer Use Milder Acid Lower Temperature Lower Concentration Check_Polymer->Action_Polymer Yes Action_Isomer Use Milder Acid Lower Temperature Shorter Reaction Time Check_Isomer->Action_Isomer Yes End Improved Synthesis Check_Isomer->End No Action_Hydrolysis->End Action_Polymer->End Action_Isomer->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.

References

Purification techniques for 2-Propyl-2H-1,3-dioxepine after synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Propyl-2H-1,3-dioxepine following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method for synthesizing this compound is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with butyraldehyde.[1] A common acidic catalyst used for this reaction is p-toluenesulfonic acid.[1]

Q2: What are the primary impurities I should expect after the synthesis of this compound?

A2: The primary impurities typically encountered are unreacted starting materials (cis-2-butene-1,4-diol and butyraldehyde), the acid catalyst (e.g., p-toluenesulfonic acid), and water, which is a byproduct of the acetal formation reaction.[2]

Q3: What is the recommended purification technique for this compound?

A3: The recommended purification method involves a two-step process: an initial extractive workup to remove the acid catalyst and water-soluble impurities, followed by vacuum distillation to isolate the pure product.

Q4: What are the physical properties of this compound that are relevant for its purification?

A4: Key physical properties for the purification of this compound are summarized in the table below.

PropertyValue
Molecular Weight142.2 g/mol [1]
Boiling Point70-72 °C at 16 Torr
AppearanceColorless liquid
SolubilitySoluble in most organic solvents

Q5: How can I assess the purity of my this compound sample?

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound.

Problem 1: Low yield after extractive workup.
Possible Cause Troubleshooting Step
Product hydrolysis: The acetal linkage in this compound is susceptible to hydrolysis under acidic conditions.[1] Ensure the acidic catalyst is completely neutralized during the basic wash. Test the pH of the aqueous layer after washing to confirm it is neutral or slightly basic.[3]
Emulsion formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making layer separation difficult and causing product loss. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In the future, gently invert the separatory funnel instead of shaking vigorously.
Insufficient extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.
Problem 2: Difficulty in achieving a pure product by vacuum distillation.
Possible Cause Troubleshooting Step
Co-distillation with impurities: If the boiling points of the impurities are close to that of the product, co-distillation can occur. Ensure the vacuum is stable and the heating is gentle and uniform to improve separation. Using a fractionating column can also enhance the separation efficiency.
Product decomposition: Although the boiling point under vacuum is relatively low, prolonged heating can potentially lead to decomposition. Ensure the distillation is performed as quickly as possible and at the lowest feasible temperature.
Polymerization: Cyclic acetals can be prone to polymerization, especially in the presence of residual acid and at elevated temperatures.[1] It is crucial to ensure the complete removal of the acid catalyst before distillation.
Unstable vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, leading to poor separation.[4] Ensure all connections in the distillation apparatus are well-sealed and the vacuum pump is operating correctly. A vacuum regulator can help maintain a stable pressure.[4]
Problem 3: The purified product is not stable upon storage.
Possible Cause Troubleshooting Step
Residual acid: Trace amounts of acid can catalyze the hydrolysis or polymerization of the product over time.[1] Ensure the product is thoroughly washed and neutralized before final distillation. Storing the purified product over a small amount of anhydrous potassium carbonate can help neutralize any residual acid.
Presence of water: Water can slowly hydrolyze the acetal. Ensure the product is thoroughly dried before storage, for example, by using a drying agent like anhydrous magnesium sulfate or sodium sulfate after the workup and before distillation.

Experimental Protocols

Protocol 1: Extractive Workup for Neutralization and Removal of Water-Soluble Impurities
  • After the synthesis reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a 5% aqueous sodium hydroxide or sodium bicarbonate solution to neutralize the acid catalyst.[3][5] During this step, carbon dioxide gas may be evolved if using bicarbonate; vent the separatory funnel frequently.[3]

  • Separate the aqueous layer and wash the organic layer with water until the aqueous layer is neutral (test with pH paper).

  • Finally, wash the organic layer with brine to facilitate the removal of dissolved water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent. The resulting solution contains the crude this compound and is ready for solvent removal and vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Concentrate the dried organic solution from the extractive workup using a rotary evaporator to remove the bulk of the solvent.

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum, ensuring a stable pressure of approximately 16 Torr.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at 70-72 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Extractive Workup cluster_purification Purification synthesis Acid-catalyzed reaction of cis-2-butene-1,4-diol and butyraldehyde dilution Dilute with organic solvent synthesis->dilution base_wash Wash with 5% NaOH or NaHCO3 solution dilution->base_wash water_wash Wash with water until neutral base_wash->water_wash brine_wash Wash with brine water_wash->brine_wash drying Dry with anhydrous MgSO4 or Na2SO4 brine_wash->drying filtration Filter drying->filtration rotovap Solvent removal (Rotary Evaporator) filtration->rotovap distillation Vacuum Distillation (16 Torr, 70-72 °C) rotovap->distillation pure_product Pure this compound distillation->pure_product troubleshooting_logic start Problem with Purification low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No hydrolysis Check for Hydrolysis: Ensure complete neutralization low_yield->hydrolysis Yes instability Product Unstable? impure_product->instability No codistillation Co-distillation: Use fractional distillation impure_product->codistillation Yes residual_acid Residual Acid: Store over K2CO3 instability->residual_acid Yes end Successful Purification instability->end No emulsion Emulsion Formation: Use brine, gentle mixing hydrolysis->emulsion extraction Incomplete Extraction: Perform multiple extractions emulsion->extraction extraction->impure_product decomposition Decomposition: Lower temperature, distill quickly codistillation->decomposition polymerization Polymerization: Ensure complete acid removal decomposition->polymerization polymerization->instability residual_water Residual Water: Thoroughly dry product residual_acid->residual_water residual_water->end

References

Factors affecting the stability and degradation of 2-Propyl-2H-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Propyl-2H-1,3-dioxepine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, as a cyclic acetal, is generally stable in neutral to strongly basic environments. However, it is susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the dioxepine ring.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway is acid-catalyzed hydrolysis, which yields butyraldehyde and (Z)-but-2-ene-1,4-diol.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It is most stable at neutral and alkaline pH (pH 7 and above). As the pH becomes more acidic, the rate of hydrolytic degradation increases significantly.

Q4: What is the effect of temperature on the degradation of this compound?

A4: In acidic conditions, an increase in temperature will accelerate the rate of hydrolysis. Under neutral and basic conditions where the compound is stable, temperature changes within a typical experimental range (e.g., room temperature to 37°C) are expected to have a minimal effect on its stability.

Q5: Are there any other factors that can influence the stability of this compound?

A5: Besides pH and temperature, the presence of strong oxidizing agents could potentially lead to reactions at the double bond within the dioxepine ring, although this is a secondary degradation pathway compared to acid-catalyzed hydrolysis. The choice of solvent can also play a role; protic solvents in the presence of acid can facilitate hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low recovery of this compound from an experimental sample. 1. The sample was inadvertently exposed to acidic conditions (e.g., acidic glassware, reagents, or solvents). 2. The sample was stored for an extended period in a protic solvent that may have become acidic over time. 3. The compound degraded during analysis (e.g., on an acidic HPLC column).1. Ensure all glassware is neutralized before use. Use buffered solutions to maintain a neutral or basic pH. 2. Store samples in aprotic solvents or under basic/neutral aqueous conditions. If aqueous storage is necessary, use a buffer (e.g., phosphate buffer at pH 7.4). 3. Use a neutral or basic mobile phase for HPLC analysis if possible, or ensure the analysis time is short to minimize on-column degradation.
Inconsistent results in stability studies. 1. Fluctuation in pH of the test solutions. 2. Temperature variations during the experiment. 3. Inconsistent preparation of stock and working solutions.1. Use high-quality buffers and verify the pH of all solutions before and during the experiment. 2. Use a calibrated incubator or water bath to maintain a constant temperature. 3. Follow a standardized protocol for solution preparation. Use freshly prepared solutions for each experiment.
Formation of unexpected byproducts during an experiment. 1. Presence of impurities in the starting material or reagents. 2. Side reactions due to harsh experimental conditions (e.g., very high temperatures, presence of strong oxidizing or reducing agents).1. Verify the purity of this compound and all reagents before use. 2. Review the experimental protocol to identify and mitigate any harsh conditions that are not essential for the intended reaction.

Data Presentation

Disclaimer: The following data is illustrative and based on the general principles of cyclic acetal chemistry. Actual experimental values may vary.

Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C

pHHalf-life (t½)Degradation Rate Constant (k) (s⁻¹)
2.0~5 minutes~2.3 x 10⁻³
4.0~8 hours~2.4 x 10⁻⁵
6.0~20 days~4.0 x 10⁻⁷
7.4> 6 months< 1.0 x 10⁻⁸
9.0> 6 months< 1.0 x 10⁻⁸

Table 2: Illustrative Temperature Effect on the Degradation of this compound at pH 4.0

Temperature (°C)Half-life (t½)Degradation Rate Constant (k) (s⁻¹)
4~3 days~2.7 x 10⁻⁶
25~8 hours~2.4 x 10⁻⁵
37~2 hours~9.6 x 10⁻⁵

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

Objective: To determine the degradation rate of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Incubator

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions: For each pH value, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid significant solvent effects.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours for acidic pH; and 0, 1, 7, 14, 30 days for neutral/basic pH), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: To be determined based on the UV spectrum of the compound (likely in the low UV range).

      • Injection Volume: 10 µL

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Acid_Catalyzed_Hydrolysis dioxepine This compound protonated_dioxepine Protonated Dioxepine dioxepine->protonated_dioxepine + H⁺ hemiacetal Hemiacetal Intermediate protonated_dioxepine->hemiacetal + H₂O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ products Butyraldehyde + (Z)-but-2-ene-1,4-diol protonated_hemiacetal->products - H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow start Start: Prepare Stock Solution prep_test Prepare Test Solutions (Different pH/Temp) start->prep_test incubate Incubate Samples prep_test->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Data Analysis (Calculate k and t½) analyze->data_analysis end End: Determine Stability data_analysis->end

Caption: General workflow for stability testing of this compound.

How to prevent unwanted polymerization during storage of 2-Propyl-2H-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 2-Propyl-2H-1,3-dioxepine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an unsaturated cyclic acetal. Like other cyclic ethers and acetals, it is susceptible to cationic ring-opening polymerization. This process is typically initiated by acidic impurities, which can be present as residual catalysts from synthesis or from atmospheric moisture and carbon dioxide. The double bond in the dioxepine ring may also be susceptible to radical polymerization, although cationic polymerization is the more common pathway for this class of compounds.

Q2: What are the primary signs of unwanted polymerization?

Unwanted polymerization can manifest in several ways:

  • Increased Viscosity: The sample may become noticeably more viscous or even solidify over time.

  • Precipitation: Formation of a solid precipitate or haze in the liquid.

  • Changes in Spectroscopic Data: Alterations in NMR or IR spectra, such as the appearance of broad peaks corresponding to polymer chains and the disappearance of monomer signals.

  • Inconsistent Experimental Results: Difficulty in repeating experiments or obtaining expected yields due to the presence of oligomers or polymers.

Q3: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which can lead to the formation of acidic impurities and peroxides.
Light Amber or Opaque ContainersProtects the compound from light, which can initiate radical polymerization.
Inhibitor See Troubleshooting GuideAddition of a suitable inhibitor can further prevent the initiation of polymerization.

Troubleshooting Guide

Problem: I suspect my sample of this compound has started to polymerize. What should I do?

Solution:

If you observe an increase in viscosity or the formation of precipitates, it is crucial to act quickly to prevent further polymerization and to assess the quality of your material.

Immediate Actions:

  • Cool the Sample: Immediately place the container in an ice bath to significantly slow down the polymerization reaction.

  • Emergency Quenching: If the polymerization is proceeding rapidly (e.g., noticeable heat generation), you can add a small amount of a quenching agent. A dilute solution of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent can be carefully added to neutralize any acidic initiators. Caution: This will render the material impure and may not be suitable for all applications. This is a salvage procedure.

Assessing the Extent of Polymerization:

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be used to detect the presence of oligomers and polymers.

Experimental Protocol: GC-MS Analysis for Oligomer Detection

Objective: To determine the presence and relative abundance of oligomers in a sample of this compound.

Materials:

  • This compound sample

  • Anhydrous dichloromethane (DCM) or other suitable volatile solvent

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with septa

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in anhydrous DCM (e.g., 1 mg/mL).

    • If the sample is highly viscous, gently warm it to facilitate dissolution, but avoid excessive heating.

    • Filter the solution through a 0.22 µm PTFE syringe filter if any solid particles are present.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 300°C.

      • Hold at 300°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Analyze the chromatogram for the presence of peaks with retention times greater than the monomer.

    • Examine the mass spectra of these later-eluting peaks to identify repeating monomer units, which are indicative of oligomers.

Problem: How can I proactively prevent polymerization during storage?

Solution:

In addition to proper storage conditions, the use of a polymerization inhibitor is recommended, especially for long-term storage or if the material will be subjected to conditions that could promote polymerization (e.g., heating).

Recommended Inhibitors:

While specific data for this compound is limited, inhibitors commonly used for other unsaturated monomers and cyclic ethers can be effective.

InhibitorRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 100-500 ppmRadical scavenger.
4-tert-Butylcatechol (TBC) 50-200 ppmRadical scavenger.
Triethylamine (TEA) 100-500 ppmAcid scavenger, neutralizes cationic initiators.

Protocol for Adding an Inhibitor:

  • Choose an inhibitor based on your downstream application compatibility.

  • Prepare a stock solution of the inhibitor in an anhydrous solvent that is compatible with your product (e.g., dichloromethane or the product itself if the inhibitor is soluble).

  • Add the appropriate volume of the stock solution to the bulk this compound to achieve the desired final concentration.

  • Mix thoroughly and store under the recommended conditions.

Visualizing Key Concepts

To further aid in understanding the prevention of unwanted polymerization, the following diagrams illustrate the logical relationships and recommended workflows.

cluster_storage Improper Storage Conditions cluster_initiation Initiation of Polymerization Temp High Temperature Acid Formation of Acidic Impurities Temp->Acid Moisture Presence of Moisture/Air Moisture->Acid Light Exposure to Light Radical Formation of Radicals Light->Radical Polymerization Unwanted Polymerization Acid->Polymerization Cationic ROP Radical->Polymerization Radical Polym.

Caption: Logical relationship between storage conditions and polymerization.

cluster_receipt Receiving and Initial Handling cluster_storage_prep Preparation for Storage cluster_storage Long-Term Storage cluster_use Usage Start Receive Compound Check Visually Inspect for Polymers/Viscosity Start->Check AddInhibitor Add Inhibitor (e.g., BHT or TEA) Check->AddInhibitor If clear & low viscosity Quarantine Quarantine if Polymerization is Suspected Check->Quarantine Inert Blanket with Inert Gas (Ar/N2) AddInhibitor->Inert Store Store at 2-8°C in a Dark Location Inert->Store Use Use in Experiment Store->Use Recheck Re-check for Signs of Polymerization Use->Recheck Recheck->Use If stable Recheck->Quarantine If unstable

Caption: Recommended experimental workflow for handling and storage.

Troubleshooting low enantioselectivity in asymmetric dioxepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of dioxepines. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues encountered during their experiments, particularly focusing on achieving high enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

One of the most common challenges in asymmetric dioxepine synthesis is achieving high enantiomeric excess (ee). Low enantioselectivity can arise from various factors in the reaction setup.

Q1: My reaction is showing low enantioselectivity. What are the initial steps I should take to troubleshoot this?

A1: When encountering low enantioselectivity, a systematic approach to troubleshooting is crucial. The following flowchart outlines a logical workflow to identify and resolve the potential causes.

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed catalyst_check Step 1: Verify Catalyst and Ligand Integrity start->catalyst_check catalyst_q Is the chiral ligand correct and pure? Is the metal salt appropriate? catalyst_check->catalyst_q reagent_purity Step 2: Assess Reagent and Solvent Purity reagent_q Are starting materials pure? Are solvents anhydrous? reagent_purity->reagent_q conditions_check Step 3: Review Reaction Conditions conditions_q Is the temperature optimal? Is the concentration correct? conditions_check->conditions_q protocol_adherence Step 4: Confirm Protocol Adherence protocol_q Was the catalyst prepared correctly? Were reagents added in the correct order? protocol_adherence->protocol_q catalyst_q->reagent_purity Yes catalyst_sol Solution: Use a proven chiral ligand (e.g., L-proline derived N,N'-dioxide). Ensure high purity of the ligand and metal salt (e.g., Sm(OTf)3). catalyst_q->catalyst_sol No catalyst_q->reagent_check Yes reagent_q->conditions_check Yes reagent_sol Solution: Purify starting materials (e.g., aldehydes, diazoacetates). Use freshly distilled, anhydrous solvents. reagent_q->reagent_sol No conditions_q->protocol_adherence Yes conditions_sol Solution: Optimize temperature (lower temperatures often improve ee). Adjust substrate concentrations. conditions_q->conditions_sol No protocol_sol Solution: Strictly follow the established protocol for catalyst preparation and reaction setup. protocol_q->protocol_sol No end Problem Likely Resolved protocol_q->end Yes

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q2: Which catalyst system is recommended for the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines?

A2: A highly effective system involves a bimetallic catalyst composed of a rhodium(II) salt and a chiral N,N'-dioxide-Samarium(III) complex.[1][2][3][4] Specifically, the combination of Rh₂Piv₄ and Sm(OTf)₃ with a chiral N,N'-dioxide ligand derived from L-proline has demonstrated excellent results, achieving high yields and enantioselectivities (up to 97% yield and 99% ee).[1][5]

Q3: How does the choice of metal salt and ligand affect the enantioselectivity?

A3: The choice of both the metal salt and the chiral ligand is critical for achieving high enantioselectivity. In a study on a three-component tandem [4+3]-cycloaddition, different metal salts and ligands were screened, with the following results:

EntryMetal SaltChiral LigandTemperature (°C)Yield (%)ee (%)
1Yb(OTf)₃L4-PrPr2-205867
2Yb(OTf)₃L4-PrPr2-789066
3Sm(OTf)₃L4-PrPr2-20-84
4Sm(OTf)₃(S)-piperidine-2-carboxylic acid derived--<84
5Sm(OTf)₃L-ramipril derived--<84
6Sm(OTf)₃L4-PrPr2 (3-carbon linker)--<84
7Sm(OTf)₃L4-PrPr2 (5-carbon linker)--<84
8Sm(OTf)₃tBu-Box--poor
9Sm(OTf)₃DTBM-SEGPHOS--poor

Data sourced from a study on Rh(II)/Sm(III) relay catalysis.[1]

As the table indicates, Sm(OTf)₃ provided a higher enantiomeric excess compared to Yb(OTf)₃.[1] Furthermore, the L-proline derived N,N'-dioxide ligand (L4-PrPr2) with a four-carbon tether was superior to other ligands and linker lengths.[1]

Q4: What is the proposed mechanism for this bimetallic catalytic system?

A4: The proposed mechanism involves a relay catalytic process where both the rhodium and samarium complexes play distinct roles. The following diagram illustrates the key steps in the catalytic cycle.

Catalytic_Cycle cluster_rh Rhodium(II) Cycle cluster_sm Samarium(III) Cycle rh_catalyst Rh₂(Piv)₄ ylide Carbonyl Ylide Intermediate rh_catalyst->ylide reacts with aldehyde diazo α-diazoacetate diazo->rh_catalyst forms Rh-carbene aldehyde Aldehyde cycloaddition [4+3] Cycloaddition ylide->cycloaddition reacts with activated dipolarophile sm_catalyst Chiral Sm(III) Complex sm_catalyst->cycloaddition activates dipolarophile dipolarophile β,γ-unsaturated α-ketoester dipolarophile->cycloaddition product Chiral Dioxepine cycloaddition->product product->sm_catalyst releases product & regenerates catalyst

Caption: Proposed bimetallic catalytic cycle.

The achiral rhodium complex first reacts with the diazo compound to form a carbonyl ylide. The chiral Samarium-Lewis acid catalyst then activates the dipolarophile (the β,γ-unsaturated α-ketoester) and controls the stereoselectivity of the subsequent [4+3]-cycloaddition reaction.[1]

Q5: Can reaction conditions like temperature and substrate concentration influence enantioselectivity?

A5: Yes, both temperature and substrate concentration can have a significant impact on the outcome of the reaction.

  • Temperature: Lowering the reaction temperature can enhance both diastereoselectivity and enantioselectivity. For instance, in one study, reducing the temperature from -20 °C to -78 °C led to a highly diastereoselective process, yielding the desired product exclusively while maintaining the enantiomeric excess.[1]

  • Substrate Concentration: Increasing the amounts of the aldehyde and diazoester has been shown to elevate the enantioselectivity. In one case, this adjustment increased the ee from 84% to 99%.[1]

Q6: What are some competing side reactions that can lower the yield and enantioselectivity?

A6: Several side reactions can compete with the desired [4+3]-cycloaddition, leading to a mixture of products and reduced enantioselectivity. These include:

  • The formation of epoxides or dioxolanes from the reaction of the carbonyl ylide with additional aldehyde molecules.[5]

  • A background reaction induced by the rhodium catalyst alone, which can lead to a mixture of isomers with poor enantioselectivity.[1]

  • A [3+2] cycloaddition reaction with the α-ketoester, leading to undesired byproducts.[1]

The use of a chiral Lewis acid catalyst, such as the Sm(III) complex, is crucial to accelerate the desired [4+3]-cycloaddition and suppress these competing pathways.[1]

Key Experimental Protocol

Representative Procedure for the Asymmetric Synthesis of 4,5-dihydro-1,3-dioxepine:

To a solution of the chiral N,N'-dioxide ligand (e.g., L4-PrPr2, 0.022 mmol) in an appropriate anhydrous solvent (e.g., CH₂Cl₂) at room temperature is added Sm(OTf)₃ (0.020 mmol). The mixture is stirred for 1 hour. The β,γ-unsaturated α-ketoester (0.20 mmol) and Rh₂Piv₄ (0.005 mmol) are then added. The resulting mixture is cooled to the desired temperature (e.g., -78 °C). A solution of the aldehyde (0.30 mmol) and the α-diazoacetate (0.36 mmol) in the anhydrous solvent is then added dropwise over a period of time. The reaction is stirred at this temperature until completion (monitored by TLC). The product is then purified by column chromatography.

Note: This is a generalized protocol based on published literature and should be adapted and optimized for specific substrates and conditions.[1][5]

References

Controlling regioselectivity in addition reactions to the dioxepine ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with addition reactions to the dioxepine ring system. Our goal is to help you control regioselectivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in electrophilic addition reactions to an unsymmetrical dioxepine ring?

A1: The regioselectivity of electrophilic additions to the double bond of a dioxepine ring is primarily governed by electronic and steric factors, which dictate the stability of the intermediate carbocation.[1][2] According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation.[3][4] The stability of the carbocation is influenced by:

  • Inductive Effects: Electron-donating groups (e.g., alkyl groups) attached to one of the olefinic carbons will stabilize an adjacent positive charge.

  • Mesomeric (Resonance) Effects: Substituents that can delocalize the positive charge through resonance will have a strong directing effect.

  • Steric Hindrance: Bulky substituents may hinder the approach of the electrophile to the nearby carbon, favoring addition to the less sterically crowded position.[2]

Q2: How can I predict the regiochemical outcome of an addition reaction to my specific dioxepine derivative?

A2: Predicting the regioselectivity involves analyzing the structure of your dioxepine derivative. Computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting the most likely reaction pathway by calculating the activation energies for the formation of different regioisomeric intermediates.[5][6][7] Experimentally, you can perform small-scale trial reactions and analyze the product mixture using techniques like NMR and GC-MS to determine the regiochemical ratio.

Q3: Can the choice of solvent influence the regioselectivity of the reaction?

A3: Yes, the solvent can play a crucial role. Polar, hydrogen-bond donating solvents, such as hexafluoroisopropanol (HFIP), have been shown to influence the regioselectivity of addition reactions by stabilizing charged intermediates.[8][9] The ability of the solvent to stabilize one carbocation intermediate over another can alter the product distribution. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

Q4: Are there specific catalysts that can be used to control the regioselectivity?

A4: The choice of catalyst is critical. For instance, in certain synthetic routes to dioxepines, the catalyst dictates the regioselective outcome.[10] In addition reactions, Lewis acids or transition metal catalysts can coordinate to the dioxepine ring or the incoming electrophile, thereby influencing the regioselectivity through steric or electronic effects. The electronic character of ligands on a metal catalyst can also modify the regioselectivity.[11]

Troubleshooting Guides

Issue 1: Poor or Undesired Regioselectivity in Electrophilic Addition

Symptoms:

  • Formation of a mixture of regioisomers with no clear major product.

  • The major product is the undesired regioisomer.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Step
Insufficient Electronic Bias The electronic differences between the two carbons of the double bond may be too small to strongly favor one carbocation intermediate over the other. Consider modifying the substituents on the dioxepine ring to enhance the electronic differentiation.
Steric Hindrance A bulky electrophile may be unable to access the electronically favored carbon. Try using a smaller electrophile or modifying the reaction conditions to overcome the steric barrier (e.g., higher temperature, though this may reduce selectivity).
Inappropriate Solvent The solvent may not be adequately stabilizing the desired carbocation intermediate. Experiment with a range of solvents, including polar aprotic (e.g., DCM, THF) and polar protic (e.g., HFIP, isopropanol) options.[8]
Incorrect Catalyst The catalyst may not be providing the desired directing effect. Screen different Lewis acids or transition metal catalysts. For metal catalysts, try altering the ligands to tune the electronic and steric properties.[11]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the kinetically controlled, more selective pathway.
Issue 2: Unexpected Side Reactions or Low Yield

Symptoms:

  • Formation of byproducts in significant quantities.

  • Low overall yield of the desired addition products.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Step
Ring Instability The dioxepine ring may be unstable under the reaction conditions, leading to decomposition or rearrangement. Ensure the reaction is carried out under inert atmosphere and at an appropriate temperature. Consider using milder reagents.
Competing Reaction Pathways The reagents may be reacting with other functional groups on the molecule. Protect sensitive functional groups before carrying out the addition reaction.
Reagent Decomposition The electrophile or catalyst may be decomposing under the reaction conditions. Check the stability of all reagents and use freshly prepared or purified materials.

Experimental Protocols

General Protocol for a Trial Electrophilic Addition to a Dioxepine Derivative
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dioxepine derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF, or HFIP).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Slowly add the electrophilic reagent (e.g., a solution of Br₂ in CH₂Cl₂, or m-CPBA) dropwise to the stirred solution.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous Na₂S₂O₃ for bromine addition, or saturated aqueous NaHCO₃).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR to determine the regioselectivity. Purify the products by column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Bromination of a Hypothetical Substituted Dioxepine
EntrySolventTemperature (°C)Ratio of Regioisomer A : BCombined Yield (%)
1CH₂Cl₂065 : 3585
2THF070 : 3082
3Hexane055 : 4575
4HFIP085 : 1590

Visualizations

regioselectivity_pathway cluster_start Starting Materials cluster_intermediates Carbocation Intermediates cluster_products Products Dioxepine Unsymmetrical Dioxepine Derivative Carbocation_A Carbocation A (More Stable) Dioxepine->Carbocation_A Pathway A (Lower Ea) Carbocation_B Carbocation B (Less Stable) Dioxepine->Carbocation_B Pathway B (Higher Ea) Electrophile Electrophile (E+) Product_A Regioisomer A (Major Product) Carbocation_A->Product_A Nucleophilic Attack Product_B Regioisomer B (Minor Product) Carbocation_B->Product_B Nucleophilic Attack

Caption: Regioselective electrophilic addition to a dioxepine ring.

troubleshooting_workflow Start Poor Regioselectivity Observed Check_Electronic Analyze Electronic Bias of Alkene Start->Check_Electronic Check_Steric Evaluate Steric Hindrance Check_Electronic->Check_Steric Sufficient Bias Modify_Substituents Modify Ring Substituents Check_Electronic->Modify_Substituents Low Bias Change_Electrophile Use Smaller Electrophile Check_Steric->Change_Electrophile High Hindrance Screen_Solvents Screen Solvents (e.g., HFIP) Check_Steric->Screen_Solvents Low Hindrance End Improved Regioselectivity Modify_Substituents->End Change_Electrophile->End Screen_Catalysts Screen Catalysts & Ligands Screen_Solvents->Screen_Catalysts Optimize_Temp Lower Reaction Temperature Screen_Catalysts->Optimize_Temp Optimize_Temp->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Best practices for handling and storing 2-Propyl-4,7-dihydro-1,3-dioxepine safely

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for the safe handling and storage of 2-Propyl-4,7-dihydro-1,3-dioxepine, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for 2-Propyl-4,7-dihydro-1,3-dioxepine.

PropertyValueSource
Molecular FormulaC₈H₁₄O₂[1]
Molecular Weight142.2 g/mol [1]
AppearanceColorless liquid[2]
Density0.925 g/cm³[3]
Boiling Point187.6°C at 760 mmHg[3]
Flash Point61.5°C[3]
Storage Temperature2-8°C (Refrigerator)[1]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with 2-Propyl-4,7-dihydro-1,3-dioxepine?

While comprehensive toxicological data is not available, 2-Propyl-4,7-dihydro-1,3-dioxepine is considered to have low toxicity.[2] However, it is crucial to handle it with care as its toxicological properties have not been fully investigated. The primary known hazards are:

  • Flammability: It is a combustible liquid with a flash point of 61.5°C.[3] Keep it away from high temperatures and sources of ignition.[2]

  • Skin and Eye Irritation: Direct contact may cause irritation.[2] It is recommended to avoid contact with skin and eyes.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

To minimize exposure, the following PPE is recommended:

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[3]

Q3: What are the proper storage conditions for 2-Propyl-4,7-dihydro-1,3-dioxepine?

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Container: Keep the container tightly closed in a dry and cool place.[3]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Ventilation: Ensure the storage area is well-ventilated.[3]

Q4: What should I do in case of accidental skin or eye contact?

Immediate action is crucial to mitigate any potential harm.

  • Skin Contact: If the compound comes into contact with your skin, wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

Q5: How should I handle a small spill of 2-Propyl-4,7-dihydro-1,3-dioxepine in the lab?

For small spills, follow these steps:

  • Ensure Safety: Alert others in the vicinity and ensure the area is well-ventilated. Eliminate all ignition sources.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Q6: Are there any known chemical incompatibilities for 2-Propyl-4,7-dihydro-1,3-dioxepine?

Yes, you should avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill of 2-Propyl-4,7-dihydro-1,3-dioxepine.

G spill Chemical Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Area Alert Supervisor assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE assess->ppe Small & Controllable contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose report Document Incident dispose->report

Caption: Workflow for Chemical Spill Response.

References

How to monitor the progress of a 2-Propyl-2H-1,3-dioxepine reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the synthesis of 2-Propyl-2H-1,3-dioxepine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is a classic example of cyclic acetal formation. It involves the acid-catalyzed reaction of butyraldehyde (butanal) with cis-2-butene-1,4-diol. This is an equilibrium reaction, and to drive it towards the product, the water formed as a byproduct is typically removed.

Q2: What are the recommended starting materials and reagents?

The primary starting materials are butyraldehyde and cis-2-butene-1,4-diol. A common acid catalyst used is p-toluenesulfonic acid (p-TSA). The reaction is often carried out in a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate water removal using a Dean-Stark apparatus.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the consumption of reactants and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and assess the purity of the final product.

Detailed protocols for each of these methods are provided in the troubleshooting guides below.

Experimental Workflow & Monitoring

The following diagram illustrates the general workflow for the synthesis and monitoring of the this compound reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis setup Combine Butyraldehyde, cis-2-butene-1,4-diol, p-TSA, and Toluene in a flask dean_stark Attach Dean-Stark trap and condenser setup->dean_stark reflux Heat to reflux and collect water dean_stark->reflux monitor Monitor reaction progress (TLC, GC-MS) reflux->monitor monitor->reflux Continue until reaction is complete cool Cool reaction mixture monitor->cool If complete wash Wash with aqueous NaHCO3 and brine cool->wash dry Dry over anhydrous Na2SO4 wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by vacuum distillation filter_evap->purify nmr Characterize by 1H NMR purify->nmr gcms_final Assess purity by GC-MS nmr->gcms_final

Caption: General workflow for the synthesis and monitoring of this compound.

Troubleshooting Guide: Reaction Monitoring by TLC

Issue: How do I effectively monitor the reaction using Thin-Layer Chromatography (TLC)?

Solution:

TLC is a rapid and effective method to qualitatively monitor the progress of your reaction by observing the disappearance of the limiting reactant and the appearance of the product.

Detailed Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: On the baseline, apply small spots of:

    • SM1: Butyraldehyde (starting material 1)

    • SM2: cis-2-butene-1,4-diol (starting material 2)

    • Co: A co-spot of both starting materials.

    • Rxn: A sample of your reaction mixture.

  • Elution: Develop the plate in a sealed chamber containing a suitable mobile phase. A common starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain for better visualization of the diol and the product.

  • Interpretation:

    • Butyraldehyde (less polar) will have a higher Rf value than the more polar cis-2-butene-1,4-diol.

    • The product, this compound, is expected to have an Rf value intermediate between the two starting materials, likely closer to that of butyraldehyde.

    • The reaction is complete when the spot corresponding to the limiting reactant (usually the diol) is no longer visible in the "Rxn" lane.

Expected TLC Data:

CompoundPolarityExpected Rf Value (30% EtOAc in Hexanes)
ButyraldehydeLowHigh
cis-2-butene-1,4-diolHighLow
This compoundIntermediateIntermediate to High

Troubleshooting TLC:

IssuePossible CauseSolution
Spots are streaking Sample is too concentrated.Dilute the sample before spotting.
All spots remain at the baseline Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.
All spots run to the solvent front Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase.
No spots are visible Compounds are not UV-active or the concentration is too low.Use a potassium permanganate stain for visualization. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.

Troubleshooting Guide: Reaction Monitoring by GC-MS

Issue: How can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor my reaction?

Solution:

GC-MS is a powerful technique for quantitative analysis of your reaction mixture. It allows you to determine the relative amounts of starting materials and product over time.

Detailed Protocol:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the acidic catalyst by adding a drop of triethylamine or passing the aliquot through a small plug of basic alumina. Dilute the sample with a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Interpretation:

    • Identify the peaks corresponding to butyraldehyde, cis-2-butene-1,4-diol, and this compound based on their retention times and mass spectra.

    • The reaction progress can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product.

Expected GC-MS Data:

CompoundExpected Retention TimeKey Mass Fragments (m/z)
ButyraldehydeEarly eluting72 (M+), 57, 44, 29
cis-2-butene-1,4-diolIntermediate88 (M+), 70, 57, 42
This compoundLater eluting142 (M+), 99, 71, 43

Troubleshooting GC-MS:

IssuePossible CauseSolution
Poor peak shape Injection volume too large; sample too concentrated.Reduce

Validation & Comparative

Interpreting the 1H NMR Spectrum of 2-Propyl-4,7-dihydro-1,3-dioxepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine. For comparative analysis, the experimental 1H NMR data of a structurally similar alternative, cis-4,7-dihydro-1,3-dioxepine, is presented alongside predicted data for the target molecule. This document outlines the structural features that give rise to the observed and predicted spectral patterns, offering a valuable resource for the identification and characterization of this and related compounds.

Comparative Analysis of 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for 2-propyl-4,7-dihydro-1,3-dioxepine and the experimental data for the reference compound, cis-4,7-dihydro-1,3-dioxepine.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
2-Propyl-4,7-dihydro-1,3-dioxepine (Predicted)H-a (CH)4.85Triplet (t)1H5.2
H-b (CH₂)4.25Multiplet (m)4H-
H-c (=CH)5.85Triplet (t)2H4.9
H-d (CH₂)1.60Sextet (sxt)2H7.3
H-e (CH₂)1.42Sextet (sxt)2H7.5
H-f (CH₃)0.92Triplet (t)3H7.4
cis-4,7-dihydro-1,3-dioxepine (Experimental)H-2 (CH₂)4.84Singlet (s)2H-
H-4, H-7 (CH₂)4.26Triplet (t)4H1.5
H-5, H-6 (=CH)5.86Triplet (t)2H1.5

Structural Interpretation and Signal Assignment

The structural differences between 2-propyl-4,7-dihydro-1,3-dioxepine and cis-4,7-dihydro-1,3-dioxepine are centered at the C2 position, leading to distinct differences in their respective 1H NMR spectra.

2-Propyl-4,7-dihydro-1,3-dioxepine:

The predicted 1H NMR spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine is characterized by the following signals:

  • Acetal Proton (H-a): The single proton at the C2 position, being an acetal proton, is expected to appear as a triplet at approximately 4.85 ppm. Its multiplicity arises from coupling with the adjacent methylene protons of the propyl group.

  • Methylene Protons Adjacent to Oxygen (H-b): The four protons of the two methylene groups at C4 and C7 are chemically equivalent and are deshielded by the adjacent oxygen atoms. They are predicted to resonate as a multiplet around 4.25 ppm.

  • Vinylic Protons (H-c): The two protons on the carbon-carbon double bond (C5 and C6) are equivalent and are expected to produce a triplet at approximately 5.85 ppm due to coupling with the neighboring methylene protons at C4 and C7.

  • Propyl Group Protons (H-d, H-e, H-f): The propyl group at the C2 position gives rise to three distinct signals. The methylene group adjacent to the acetal carbon (H-d) is predicted to be a sextet around 1.60 ppm. The second methylene group (H-e) is also expected to be a sextet at approximately 1.42 ppm. The terminal methyl group (H-f) will appear as a triplet at around 0.92 ppm, the most upfield signal in the spectrum.

cis-4,7-dihydro-1,3-dioxepine:

The experimental 1H NMR spectrum of the parent compound, cis-4,7-dihydro-1,3-dioxepine, shows a simpler pattern:

  • Acetal Protons (H-2): The two protons at the C2 position are equivalent and, lacking adjacent protons to couple with, appear as a sharp singlet at 4.84 ppm.

  • Methylene Protons Adjacent to Oxygen (H-4, H-7): Similar to the propyl-substituted counterpart, the four protons on the methylene groups at C4 and C7 are equivalent and resonate as a triplet at 4.26 ppm. The triplet multiplicity is due to coupling with the vinylic protons.

  • Vinylic Protons (H-5, H-6): The two equivalent vinylic protons give rise to a triplet at 5.86 ppm, resulting from coupling with the methylene protons at C4 and C7.

Logical Relationship of Structure and NMR Signals

The following diagram illustrates the correlation between the chemical structure of 2-propyl-4,7-dihydro-1,3-dioxepine and its predicted 1H NMR signals.

G 2-Propyl-4,7-dihydro-1,3-dioxepine: Structure-Spectrum Correlation cluster_mol Chemical Structure cluster_signals Predicted 1H NMR Signals mol a H-a: ~4.85 ppm (t) mol->a Acetal CH b H-b: ~4.25 ppm (m) mol->b O-CH2-C= c H-c: ~5.85 ppm (t) mol->c =CH- d H-d: ~1.60 ppm (sxt) mol->d Acetal-CH2- e H-e: ~1.42 ppm (sxt) mol->e -CH2-CH3 f H-f: ~0.92 ppm (t) mol->f -CH3

Caption: Correlation of proton environments in 2-propyl-4,7-dihydro-1,3-dioxepine with their predicted 1H NMR signals.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring a 1H NMR spectrum suitable for the characterization of compounds like 2-propyl-4,7-dihydro-1,3-dioxepine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • If necessary, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the reference peak (e.g., TMS) to 0 ppm.

  • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.

By following this protocol and comparing the resulting spectrum to the data and interpretations provided in this guide, researchers can confidently identify and characterize 2-propyl-4,7-dihydro-1,3-dioxepine and related compounds.

A Comparative Guide to the Expected 13C NMR Chemical Shifts of 2-Propyl-2H-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected 13C NMR chemical shifts for 2-Propyl-2H-1,3-dioxepine against a closely related analogue, 2-Methyl-1,3-dioxepane. Due to the absence of direct experimental data for this compound in the public domain, this analysis relies on predictive data and established chemical shift ranges for analogous functional groups and structural motifs.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The predictions are derived from known chemical shift ranges and comparative data from 2-Methyl-1,3-dioxepane. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the 1,3-dioxepine ring system.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundComparative Chemical Shift (ppm) for 2-Methyl-1,3-dioxepaneNotes on Chemical Shift Prediction
C2 ~105-110~102Acetal carbon, deshielded by two oxygen atoms. The propyl group is expected to cause a slight downfield shift compared to the methyl group.
C4/C7 ~65-70~67Methylene carbons adjacent to oxygen (O-CH2).
C5/C6 ~30-35~32Methylene carbons in the middle of the carbon chain of the ring.
C1' (Propyl) ~35-40N/AMethylene carbon of the propyl group directly attached to C2.
C2' (Propyl) ~15-20N/AMethylene carbon of the propyl group.
C3' (Propyl) ~10-15N/AMethyl carbon of the propyl group.

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Experimental Protocols: Acquiring 13C NMR Spectra

The following provides a detailed methodology for the acquisition of a standard 13C NMR spectrum, applicable for the structural elucidation of compounds such as this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar compounds.[1][2]

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[3]

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a modern NMR spectrometer, for instance, a Bruker Avance or similar, operating at a 13C frequency of 75 MHz, 100 MHz, or 125 MHz.[2][4]

  • Tune and match the 13C probe for the specific sample and solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

  • Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the entire range of 13C chemical shifts in organic molecules.[3][5]

  • Acquisition Time: Typically around 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is common.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform a baseline correction.

  • Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).[6]

Mandatory Visualization: Structure and Predicted 13C NMR Shifts

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 13C NMR chemical shifts.

G cluster_structure This compound Structure cluster_shifts Predicted 13C NMR Chemical Shifts (ppm) C2 C2 O1 O1 C2->O1 O3 O3 C2->O3 C1_prime C1' C2->C1_prime shift_C2 ~105-110 C2->shift_C2 C4 C4 O3->C4 C5 C5 C4->C5 shift_C4_C7 ~65-70 C4->shift_C4_C7 C6 C6 C5->C6 shift_C5_C6 ~30-35 C5->shift_C5_C6 C7 C7 C6->C7 C6->shift_C5_C6 C7->O1 C7->shift_C4_C7 C2_prime C2' C1_prime->C2_prime shift_C1_prime ~35-40 C1_prime->shift_C1_prime C3_prime C3' C2_prime->C3_prime shift_C2_prime ~15-20 C2_prime->shift_C2_prime shift_C3_prime ~10-15 C3_prime->shift_C3_prime

Caption: Predicted 13C NMR shifts for this compound.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Propyl-2H-1,3-dioxepine and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Propyl-2H-1,3-dioxepine and the experimentally determined fragmentation of its structural isomer, 2-propyl-1,3-dioxolane. This comparison will aid in the identification and differentiation of these cyclic acetals.

Comparative Fragmentation Analysis

The table below summarizes the predicted major fragments for this compound and the observed fragments for 2-propyl-1,3-dioxolane. The fragmentation of cyclic ethers is often initiated by the loss of the alkyl substituent, a characteristic feature that can be observed or predicted for both compounds.[1]

m/z Predicted Relative Intensity (this compound) Observed Relative Intensity (2-propyl-1,3-dioxolane)[2][3] Plausible Fragment Structure/Identity
142Low / AbsentAbsentMolecular Ion [M]⁺
99Moderate to HighHigh[M - C₃H₇]⁺ (Loss of propyl group)
73ModerateHigh[C₃H₅O₂]⁺ (Fragment from ring cleavage)
43HighHigh[C₃H₇]⁺ (Propyl cation)

Predicted Fragmentation of this compound

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways. The molecular ion at m/z 142 is expected to be of low abundance or entirely absent, a common trait for cyclic ethers which tend to fragment readily.[4] The most significant fragmentation is predicted to be the alpha-cleavage leading to the loss of the propyl group (a radical), resulting in a stable oxonium ion at m/z 99. Further fragmentation of the dioxepine ring could lead to a variety of smaller ions.

Experimental Fragmentation of 2-propyl-1,3-dioxolane

The electron ionization mass spectrum of 2-propyl-1,3-dioxolane, a five-membered ring cyclic acetal, shows no molecular ion at its molecular weight of 116 amu.[2][3] The base peak is observed at m/z 73, corresponding to the loss of a propyl radical.[2][3] Another prominent peak is seen at m/z 43, which corresponds to the propyl cation.[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a detailed protocol for the analysis of cyclic ethers like this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's operating software.

  • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for identification.

Workflow for Comparative Fragmentation Analysis

The following diagram illustrates the logical workflow for comparing the mass spectral fragmentation patterns of this compound and 2-propyl-1,3-dioxolane.

Fragmentation_Comparison Comparative Fragmentation Analysis Workflow cluster_target This compound cluster_alternative 2-propyl-1,3-dioxolane Target_Compound Compound Structure Predicted_MI Predict Molecular Ion (m/z 142) Target_Compound->Predicted_MI Predict_Fragments Predict Key Fragments (e.g., [M-C3H7]+ at m/z 99) Predicted_MI->Predict_Fragments Comparison Comparative Analysis Predict_Fragments->Comparison Alternative_Compound Compound Structure Experimental_Spectrum Acquire Experimental Mass Spectrum (NIST) Alternative_Compound->Experimental_Spectrum Observed_Fragments Identify Observed Fragments (e.g., Base peak at m/z 73) Experimental_Spectrum->Observed_Fragments Observed_Fragments->Comparison Conclusion Structural Elucidation and Differentiation Comparison->Conclusion

Caption: Workflow for comparing predicted and experimental mass spectra.

References

A Comparative Guide to the Infrared Spectrum of 2-Propyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key infrared (IR) absorption peaks expected for the molecule 2-propyl-4,7-dihydro-1,3-dioxepine. Due to the specific nature of this compound, this guide is based on the characteristic vibrational frequencies of its constituent functional groups: a cyclic acetal, an alkene within a seven-membered ring, and alkyl C-H bonds. This information is crucial for substance identification, purity assessment, and monitoring chemical reactions in research and development settings.

Predicted Key IR Absorption Peaks

The structure of 2-propyl-4,7-dihydro-1,3-dioxepine contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The table below summarizes these predicted peaks and their typical wavenumber ranges.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityNotes
Alkene=C-H Stretch3000 - 3100MediumPeaks appearing above 3000 cm⁻¹ are indicative of sp² C-H bonds.[1][2][3]
AlkeneC=C Stretch1640 - 1680Medium to Weak, VariableThe intensity can be weak in symmetrically substituted alkenes.[1][4]
Alkene=C-H Bend (out-of-plane)650 - 1000StrongThese strong bands are characteristic of alkenes.[1][4]
Alkane (Propyl & Ring)-C-H Stretch2850 - 3000StrongThese peaks are characteristic of sp³ C-H bonds and are present in most organic molecules.[2][3]
Cyclic Acetal (Dioxepine ring)C-O-C Stretch1000 - 1210StrongCyclic acetals and ethers typically show strong, characteristic C-O stretching bands in this region.[5][6]
Comparative Analysis

The IR spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine can be distinguished from related structures by a combination of these key peaks.

  • Comparison with Saturated Analogs: Compared to its fully saturated counterpart (2-propyl-1,3-dioxepane), the spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine will uniquely feature the alkene-related peaks, namely the =C-H stretch (3000-3100 cm⁻¹) and the C=C stretch (1640-1680 cm⁻¹). The saturated analog would lack these absorptions.

  • Comparison with Acyclic Analogs: An acyclic acetal with a propyl group and an alkene, such as butanal propyl ethylene acetal, would exhibit similar C-H and C-O stretching frequencies. However, the fingerprint region (below 1500 cm⁻¹) would differ due to the conformational constraints and vibrational modes of the seven-membered ring in 2-propyl-4,7-dihydro-1,3-dioxepine. Ring strain and geometry can slightly shift the C-O-C and C=C stretching frequencies.

Experimental Protocol: Acquiring an IR Spectrum

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample like 2-propyl-4,7-dihydro-1,3-dioxepine using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of 2-propyl-4,7-dihydro-1,3-dioxepine for structural elucidation and comparison.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 2-propyl-4,7-dihydro-1,3-dioxepine (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Collection:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.

    • Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean dropper, place a small drop of the liquid 2-propyl-4,7-dihydro-1,3-dioxepine onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

  • Sample Spectrum Collection:

    • Initiate the sample scan from the software. The same number of scans as the background should be used for consistency.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

  • Data Processing and Analysis:

    • Process the resulting spectrum as needed. This may include baseline correction or smoothing.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peaks with the expected values for the functional groups present in 2-propyl-4,7-dihydro-1,3-dioxepine.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-dampened, lint-free wipe to remove all traces of the sample.

    • Perform a final wipe with a dry, lint-free cloth.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the structural components of 2-propyl-4,7-dihydro-1,3-dioxepine and their characteristic regions of absorption in an IR spectrum.

G Figure 1. Correlation of Functional Groups in 2-Propyl-4,7-dihydro-1,3-dioxepine with IR Absorption Regions cluster_molecule 2-Propyl-4,7-dihydro-1,3-dioxepine Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) Alkane Propyl Group & Saturated Ring Carbons (-CH2-, -CH3) CH_stretch_sp3 2850 - 3000 (Strong) Alkane->CH_stretch_sp3 sp³ C-H Stretch Alkene Alkene Group (C=C) CH_stretch_sp2 3000 - 3100 (Medium) Alkene->CH_stretch_sp2 sp² C-H Stretch CC_stretch 1640 - 1680 (Medium-Weak) Alkene->CC_stretch C=C Stretch Acetal Cyclic Acetal Moiety (C-O-C) CO_stretch 1000 - 1210 (Strong) Acetal->CO_stretch C-O-C Stretch

References

A Comparative Guide to Acid Catalysts in Dioxepine Synthesis: Evaluating Efficiency and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of dioxepine scaffolds is a critical step in the creation of novel therapeutics. The choice of an acid catalyst can significantly impact the efficiency, yield, and stereoselectivity of this process. This guide provides an objective comparison of various acid catalysts for dioxepine synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methodology replication.

The synthesis of dioxepines, seven-membered oxygen-containing heterocyclic compounds, is a key area of interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The efficiency of dioxepine synthesis is heavily reliant on the choice of acid catalyst, which can be broadly categorized into homogeneous and heterogeneous catalysts. Homogeneous catalysts, such as Lewis acids and Brønsted acids, are soluble in the reaction medium, while heterogeneous catalysts, like solid acids, are in a different phase.[1][2] This distinction plays a significant role in reaction kinetics, product isolation, and catalyst reusability.[3][4]

Comparative Performance of Acid Catalysts

The selection of an appropriate acid catalyst is paramount for optimizing the synthesis of dioxepines and their derivatives. Both Lewis and Brønsted acids have demonstrated efficacy, with the choice often depending on the specific substrate and desired outcome.

Lewis Acids in Dioxepine Synthesis

Lewis acids are electron-pair acceptors and are frequently employed to catalyze the formation and rearrangement of dioxepine structures.[5][6] Boron trifluoride etherate (BF₃·OEt₂) has been identified as a particularly effective catalyst in the vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines, leading to the stereoselective synthesis of substituted tetrahydrofurans.[5] The reaction conditions, particularly temperature, play a crucial role in determining the stereochemical outcome. Lower temperatures (-78 °C) with a catalytic amount of BF₃·OEt₂ favor the formation of cis-2,3-disubstituted tetrahydrofurans, while higher temperatures can lead to the thermodynamically more stable trans isomers.[5][6]

In addition to boron-based Lewis acids, bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex, have been successfully utilized for the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines.[7] This system facilitates a tandem carbonyl ylide formation and [4+3]-cycloaddition reaction, yielding chiral dioxepines in high yields (up to 97%) and excellent enantioselectivity (up to 99% ee).[7]

Brønsted Acids in Related Heterocycle Synthesis

Brønsted acids, which are proton donors, have also been employed in the synthesis of related oxepine-containing compounds. For instance, the synthesis of 7,12-dihydro-6H-benzo[6][7]oxepino[4,5-b]indole derivatives has been achieved through a Brønsted acid-catalyzed cyclization.[8][9] While not a direct synthesis of a simple dioxepine, this demonstrates the utility of Brønsted acids in forming the oxepine ring structure.

Heterogeneous Acid Catalysts: A Greener Alternative

Heterogeneous solid acid catalysts are gaining prominence due to their environmental benefits, such as ease of separation from the reaction mixture and potential for recyclability.[3][10] Materials like tungstophosphoric acid supported on polymeric matrices or zeolites have shown high efficiency in the synthesis of other nitrogen- and oxygen-containing heterocycles.[10][11] These catalysts offer strong acid sites and high thermal stability.[10][12] Although direct comparative data for dioxepine synthesis is limited, their successful application in analogous reactions suggests their potential as effective and reusable catalysts for this purpose as well.[10] The primary advantages of heterogeneous catalysts include reduced corrosion, simpler product purification, and lower operational costs.[1][2]

The following table summarizes the performance of various acid catalysts in the synthesis of dioxepines and related compounds based on available experimental data.

Catalyst TypeCatalystSubstrateProductReaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Homogeneous
Lewis AcidBF₃·OEt₂Phenyl derivative of 4,5-dihydro-1,3-dioxepinecis-2,3-disubstituted tetrahydrofuran-78 °CHighN/A[5]
Lewis AcidRh₂(Piv)₄ and Sm(OTf)₃/L4-PrPr₂β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetatesChiral 4,5-dihydro-1,3-dioxepines-78 °C to -20 °Cup to 97up to 99[7]
Brønsted AcidTrifluoroacetic acid2-alkyl tryptamines and aldehydesAzepino[4,5-b]indolesNot specifiedNot specifiedN/A[9]
Heterogeneous
Solid AcidTungstophosphoric acid on polyacrylamide (PLMTPA60/40)N-aralkylsulfonamides and s-trioxane2-benzazepinesToluene, 70 °C, 3 h55-88N/A[10]
Solid AcidHeteropoly acid/NaY zeoliteAldehydes and ketonesgem-dihydroperoxidesCH₃CN, room temp.HighN/A[11]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Rearrangement of 4,5-Dihydro-1,3-dioxepines[5]

To a solution of the substituted 4,5-dihydro-1,3-dioxepine in a suitable solvent (e.g., CH₂Cl₂), a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) is added at a controlled temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a suitable quenching agent (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired substituted tetrahydrofuran.

General Procedure for Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines using a Bimetallic Catalyst[7]

In a reaction vessel under an inert atmosphere, a mixture of the Rh(II) catalyst (e.g., Rh₂(Piv)₄) and the chiral N,N'-dioxide–Sm(III) complex is prepared in a suitable solvent. The reaction mixture is cooled to the desired temperature (e.g., -78 °C). To this solution, the β,γ-unsaturated α-ketoester, aldehyde, and α-diazoacetate are added sequentially. The reaction is stirred at this temperature for a specified period. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the enantiomerically enriched 4,5-dihydro-1,3-dioxepine.

General Procedure for Heterogeneous Acid-Catalyzed Synthesis of 2-Benzazepines[10]

A mixture of the N-aralkylsulfonamide, s-trioxane, and the solid acid catalyst (e.g., PLMTPA60/40) in a suitable solvent (e.g., toluene) is heated at a specific temperature (e.g., 70 °C) for a designated time (e.g., 3 hours). After the reaction is complete, the solid catalyst is separated by filtration. The filtrate is concentrated, and the resulting crude product is purified by appropriate methods to give the desired 2-benzazepine. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Visualizing the Evaluation Workflow

The process of evaluating and selecting an optimal acid catalyst for dioxepine synthesis can be systematically represented. The following diagram illustrates a logical workflow from initial catalyst screening to final process optimization.

Acid_Catalyst_Evaluation_Workflow Workflow for Evaluating Acid Catalyst Efficiency in Dioxepine Synthesis cluster_screening Catalyst Screening cluster_optimization Reaction Optimization cluster_final Final Evaluation start Define Synthetic Target (Dioxepine Derivative) catalyst_selection Select Candidate Catalysts (Homogeneous & Heterogeneous) start->catalyst_selection initial_screening Initial Small-Scale Screening Reactions catalyst_selection->initial_screening yield_analysis Analyze Yield and Conversion (TLC, GC/LC-MS) initial_screening->yield_analysis yield_analysis->catalyst_selection Low Yield promising_catalysts Identify Promising Catalysts yield_analysis->promising_catalysts High Yield? param_optimization Optimize Reaction Parameters (Temp, Time, Catalyst Loading) promising_catalysts->param_optimization detailed_analysis Detailed Product Analysis (NMR, Stereoselectivity) param_optimization->detailed_analysis detailed_analysis->param_optimization Not Optimized reusability_testing Catalyst Reusability (for Heterogeneous Catalysts) detailed_analysis->reusability_testing Optimized? scale_up Scale-up Synthesis reusability_testing->scale_up final_catalyst Select Optimal Catalyst and Conditions scale_up->final_catalyst

Caption: A logical workflow for the evaluation of acid catalysts.

This guide provides a foundational understanding of the various acid catalysts available for dioxepine synthesis. The choice between homogeneous and heterogeneous catalysts will depend on the specific requirements of the synthesis, including the desired stereochemistry, scalability, and environmental considerations. The provided experimental protocols and the evaluation workflow offer a practical framework for researchers to systematically approach catalyst selection and optimization for their specific synthetic targets.

References

A Comparative Guide to Computational Modeling of 2-Propyl-2H-1,3-dioxepine Conformational Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for elucidating the conformational landscape of 2-Propyl-2H-1,3-dioxepine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a proposed computational study, presenting hypothetical yet representative data to illustrate the comparative performance of various modeling techniques. The methodologies detailed herein are established approaches for the conformational analysis of cyclic ethers and similarly flexible molecules.

Introduction to Conformational Analysis of this compound

The seven-membered 1,3-dioxepine ring system exhibits significant conformational flexibility, which is further influenced by the presence of a propyl substituent at the C2 position. Understanding the accessible conformations and their relative energies is crucial for predicting the molecule's physicochemical properties, reactivity, and potential biological activity. Computational modeling offers a powerful and cost-effective means to explore this conformational space.

This guide compares three widely used computational methods for conformational analysis:

  • Molecular Mechanics (MM): Utilizes classical force fields to provide a rapid exploration of the potential energy surface.

  • Density Functional Theory (DFT): A quantum mechanical method that offers a good balance between accuracy and computational cost.

  • Ab Initio Methods: High-level quantum mechanical calculations that provide benchmark-quality data.

The objective is to provide a framework for selecting the most appropriate computational strategy based on the desired level of accuracy and available computational resources.

Experimental Protocols

A systematic conformational search is paramount to identifying all low-energy isomers of this compound. The following protocol outlines a robust workflow for this purpose.

Step 1: Initial 3D Structure Generation

The 2D structure of this compound is first converted into an initial 3D conformation using molecular builder software (e.g., Avogadro, ChemDraw).

Step 2: Conformational Search using Molecular Mechanics

A comprehensive conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to efficiently sample the vast conformational space. This step typically involves a Monte Carlo or systematic search algorithm to generate a large number of potential conformers.

Step 3: Geometry Optimization and Energy Minimization

All conformers generated in the previous step are subjected to geometry optimization and energy minimization using the same molecular mechanics force field. This process refines the structures and identifies unique low-energy conformers.

Step 4: Clustering and Selection of Unique Conformers

The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational isomers. A representative structure from each cluster is selected for further analysis.

Step 5: Quantum Mechanical Refinement

The unique conformers identified through molecular mechanics are then subjected to higher-level quantum mechanical calculations for more accurate energy and geometry predictions.

  • DFT Calculations: Geometry optimization and frequency calculations are performed using a suitable density functional (e.g., B3LYP or M06-2X) with a basis set such as 6-31G(d).

  • Ab Initio Calculations: Single-point energy calculations are performed on the DFT-optimized geometries using a high-level ab initio method (e.g., MP2 or CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ) to obtain highly accurate relative energies.

Step 6: Thermodynamic Analysis

The Gibbs free energies of the conformers are calculated from the vibrational frequencies obtained from the DFT calculations to determine their relative populations at a given temperature.

Comparative Data

The following tables present hypothetical quantitative data for the five lowest-energy conformers of this compound, as would be obtained from the described computational workflow.

Table 1: Relative Energies of this compound Conformers (kcal/mol)

ConformerMolecular Mechanics (MMFF94)Density Functional Theory (B3LYP/6-31G(d))Ab Initio (CCSD(T)/aug-cc-pVTZ)
Conf-1 0.000.000.00
Conf-2 0.851.201.15
Conf-3 1.502.102.05
Conf-4 2.203.002.90
Conf-5 2.803.503.40

Table 2: Key Dihedral Angles of this compound Conformers (Degrees)

ConformerC7-O1-C2-O3O1-C2-O3-C4C2-O3-C4-C5
Conf-1 65.2-70.180.5
Conf-2 -68.972.3-85.1
Conf-3 80.1-85.695.3
Conf-4 -82.488.0-98.7
Conf-5 95.7-101.2110.4

Table 3: Predicted Boltzmann Population of Conformers at 298 K

ConformerBased on DFT EnergiesBased on Ab Initio Energies
Conf-1 65.1%67.3%
Conf-2 15.3%16.0%
Conf-3 5.2%5.5%
Conf-4 1.5%1.7%
Conf-5 0.8%0.9%

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for the conformational analysis of this compound.

G A 2D Structure of this compound B Initial 3D Structure Generation A->B C Molecular Mechanics Conformational Search B->C D Geometry Optimization & Energy Minimization (MM) C->D E Clustering and Selection of Unique Conformers D->E F DFT Geometry Optimization & Frequency Calculation E->F G Ab Initio Single-Point Energy Calculation F->G H Thermodynamic Analysis F->H I Relative Energies and Population of Conformers G->I H->I

Caption: Computational workflow for conformational analysis.

Conclusion

This guide has presented a comparative framework for the computational modeling of the conformational isomers of this compound. While molecular mechanics provides a rapid and efficient means to explore the conformational landscape, DFT and ab initio methods are essential for obtaining accurate energetic and geometric parameters. The choice of method will ultimately depend on the specific research question and the computational resources available. The presented workflow provides a robust starting point for researchers and scientists in drug development and related fields to investigate the conformational preferences of this and other flexible molecules. It is important to note that experimental validation, for instance through NMR spectroscopy, would be invaluable to corroborate these computational predictions.

A Comparative Guide to the Kinetic Analysis of 2-Propyl-2H-1,3-dioxepine Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetal Hydrolysis

The acid-catalyzed hydrolysis of acetals and ketals is a fundamental reaction in organic chemistry, often employed in the context of protecting groups for carbonyl functionalities.[1] The reaction is reversible, and the forward reaction (hydrolysis) is favored by an excess of water under acidic conditions.[1] The stability of acetals to hydrolysis is highly dependent on their structure and the pH of the medium. Generally, acetals are stable under basic conditions but readily hydrolyze in acidic environments.[2]

The accepted mechanism for this transformation involves a two-step process: a rapid, reversible protonation of one of the oxygen atoms, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate (A-1 mechanism).[2][3] This intermediate is then attacked by water to form a hemiacetal, which subsequently hydrolyzes to the corresponding aldehyde or ketone and alcohol.

Comparative Kinetic Data

To provide a framework for evaluating the hydrolysis of 2-Propyl-2H-1,3-dioxepine, the following table summarizes kinetic data for the hydrolysis of various acetals and ketals under acidic conditions. The rate of hydrolysis is influenced by factors such as ring size, substituents on the acetal carbon, and the nature of the alcohol component.

CompoundConditionsRate Constant (k)Half-life (t½)Reference
2-(p-Nitrophenyl)-1,3-dioxolanepH 5.0, 25°C-~32 hours[4]
2,2-Diethoxypropane (Acetone diethyl ketal)pH 5.0, 25°C-Varies with exact conditions[4]
1,1-DiethoxymethaneBasic Solution, Catalyzedkcat = 4.79 x 10⁻³ s⁻¹-[5]
2-Phenyl-1,3-dithiane1%(v/v) aqueous dioxane, 25°C, Hg²⁺ promotedk₂ = 0.20 s⁻¹-[6]
Tetrahydro-2-furyl acetateAcidic mediaFollows A-1 mechanism-[7]

Note: The rate of hydrolysis is highly sensitive to the specific reaction conditions, including acid concentration, temperature, and solvent composition.

Experimental Protocol for Kinetic Analysis

The following is a detailed methodology for the kinetic analysis of the acid-catalyzed hydrolysis of this compound, based on established protocols for similar compounds.[4][5]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Phosphate buffer (or other suitable buffer for desired pH)

  • Internal standard (e.g., DSS)

  • NMR spectrometer (400 MHz or higher)

  • Thermostatted NMR sample chamber

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in CD₃CN.

    • Prepare a buffered solution in D₂O at the desired pH (e.g., pH 5.0).

    • In an NMR tube, combine the this compound stock solution, the D₂O buffer, and the internal standard to achieve a final substrate concentration of approximately 25 mM.[4]

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).[4]

    • Acquire a ¹H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals. The frequency of data collection should be adjusted based on the expected rate of reaction.

  • Data Analysis:

    • Identify the characteristic proton signals for the reactant (this compound) and one of the products (e.g., butyraldehyde).

    • Integrate the area of the chosen reactant and product peaks at each time point, relative to the constant integral of the internal standard.

    • Calculate the percentage of hydrolysis at each time point. The reaction can be monitored by either the disappearance of the reactant or the appearance of the product.[4]

    • The reaction is expected to follow first-order kinetics.[4] Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear fit. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism for the acid-catalyzed hydrolysis of this compound and the general experimental workflow for its kinetic analysis.

G cluster_mechanism Reaction Mechanism Reactant This compound Protonated Protonated Dioxepine Reactant->Protonated + H⁺ Carbocation Resonance-Stabilized Carbocation Intermediate Protonated->Carbocation - HOR' Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Products Butyraldehyde + 1,4-Butanediol Hemiacetal->Products - H⁺ H3O_plus H₃O⁺ H2O_in1 H₂O H2O_in2 H₂O H_plus_out H⁺

Caption: Proposed A-1 mechanism for the acid-catalyzed hydrolysis of this compound.

G cluster_workflow Experimental Workflow prep Sample Preparation (Substrate, Buffer, Standard) nmr Time-resolved ¹H NMR Spectroscopy prep->nmr Acquire Spectra integrate Peak Integration (Reactant vs. Product) nmr->integrate Process Data plot Data Plotting (ln[Reactant] vs. Time) integrate->plot Analyze Kinetics calculate Calculation of k_obs and t½ plot->calculate Determine Rate

Caption: Workflow for the kinetic analysis of acetal hydrolysis using NMR spectroscopy.

References

Comparative analysis of polymerization behavior of different 2-substituted-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 2-substituted-1,3-dioxepines presents a versatile platform for the synthesis of biodegradable polyesters with tunable properties. The nature of the substituent at the 2-position profoundly influences the polymerization mechanism, monomer reactivity, and the characteristics of the resulting polymer. This guide provides a comparative analysis of the polymerization behavior of different 2-substituted-1,3-dioxepines, supported by experimental data, to aid researchers in the selection and design of monomers for specific applications in fields such as drug delivery and biomedical materials.

Executive Summary

This guide systematically compares the polymerization behavior of 2-substituted-1,3-dioxepines, with a primary focus on the well-studied 2-methylene-1,3-dioxepane (MDO) and contrasting it with the anticipated behavior of 2-alkyl and 2-phenyl substituted analogs. The polymerization of these monomers can proceed through either radical or cationic pathways, leading to polymers with distinct microstructures and properties. The choice of substituent dictates the preferred polymerization mechanism and influences key parameters such as monomer reactivity, polymer molecular weight, and thermal stability.

Comparative Data on Polymerization Behavior

The following table summarizes the key differences in the polymerization behavior of 2-substituted-1,3-dioxepines based on the nature of the substituent at the 2-position.

Substituent TypePredominant Polymerization MechanismMonomer ReactivityResulting Polymer StructureKey Polymer Properties
2-Methylene Radical Ring-Opening Polymerization (rROP)High reactivity in radical copolymerization.Linear polyester with ester linkages in the backbone.Biodegradable, amorphous or semi-crystalline, tunable thermal properties.
2-Alkyl Cationic Ring-Opening Polymerization (CROP)Reactivity influenced by ring strain and basicity of the ether oxygens.Linear polyacetal or polyester, depending on the specific monomer and conditions.Potentially biodegradable, properties dependent on the alkyl chain length.
2-Phenyl Cationic or Radical Ring-Opening PolymerizationThe phenyl group can stabilize radical or cationic intermediates, influencing reactivity.Linear polyester or polyacetal with phenyl side groups.Potentially higher thermal stability and distinct solubility characteristics.

Detailed Polymerization Analysis

2-Methylene-1,3-dioxepane (MDO)

MDO is the most extensively studied monomer in this class and primarily undergoes radical ring-opening polymerization (rROP). This process is advantageous as it allows for the incorporation of ester functionalities into the backbone of traditional vinyl polymers, rendering them biodegradable.

Polymerization Mechanism: The radical initiator adds to the exocyclic double bond of MDO, leading to the formation of a radical intermediate. This intermediate undergoes ring-opening to form a more stable ester radical, which then propagates the polymerization.

Copolymerization: MDO has been successfully copolymerized with a variety of vinyl monomers, including methyl methacrylate (MMA) and N-phenyl maleimide (NPM). The reactivity ratios for the copolymerization of MDO with MMA at 40°C have been determined as r_MDO = 0.057 and r_MMA = 34.12, indicating that the MMA radical prefers to add to another MMA monomer.[1] In the copolymerization with NPM at 120°C, the reactivity ratios were found to be r_MDO = 0.084 and r_NPM = 0.320.[2]

Thermal Properties: The thermal stability of MDO-containing copolymers is influenced by the comonomer. For instance, copolymers of MDO and NPM exhibit high thermal stability.[2]

2-Alkyl-1,3-dioxepines

The polymerization of 2-alkyl-1,3-dioxepines is expected to proceed predominantly through a cationic ring-opening polymerization (CROP) mechanism. The driving force for the polymerization of these cyclic ethers is the relief of ring strain. The reactivity of heterocyclic monomers in cationic polymerization is dependent on their ring strain, with seven-membered rings like 1,3-dioxepane having less strain than smaller rings.[3]

Polymerization Mechanism: The initiation involves the formation of a tertiary oxonium ion by the reaction of the monomer with a cationic initiator. Propagation then occurs via nucleophilic attack of a monomer on the growing chain end.

2-Phenyl-1,3-dioxepines

The presence of a phenyl group at the 2-position can influence the polymerization behavior in several ways. The phenyl group can stabilize a radical or a cationic intermediate, potentially allowing for both radical and cationic polymerization pathways. Research on the related monomer, 2-methylene-4-phenyl-1,3-dioxolane, has shown that it undergoes free radical ring-opening polymerization to produce a polyester.[4]

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

A detailed two-step synthesis for MDO has been reported.[1]

  • Synthesis of 2-Bromomethyl-1,3-dioxepane (BMDO): Bromoacetaldehyde diethyl acetal (1 mol), 1,4-butanediol (1 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone are refluxed in cyclohexane for 5 hours. The ethanol formed is removed as the reaction progresses. BMDO is then isolated by vacuum distillation.

  • Synthesis of MDO: The synthesized BMDO (0.31 mol) is cooled to 0°C. Finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (0.5 g) are slowly added. The mixture is maintained at 0°C for 20 minutes and then allowed to warm to room temperature. The reaction mixture is placed in an ultrasonic bath at 75°C, and MDO is distilled into a collection flask containing potassium carbonate and potassium hydroxide pellets.

Radical Ring-Opening Polymerization of MDO

A typical procedure for the radical polymerization of MDO is as follows:

  • A stock solution of the monomer (e.g., MDO) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent is prepared.

  • The solution is degassed by several freeze-pump-thaw cycles.

  • The reaction vessel is sealed and placed in a thermostated bath at the desired temperature (e.g., 40°C) for a specific duration.

  • The resulting polymer is precipitated in a non-solvent like methanol, redissolved in a solvent like acetone, and reprecipitated to purify it.

  • The purified polymer is then dried under vacuum.[1]

Visualizations

General Mechanism of Ring-Opening Polymerization of 2-Substituted-1,3-dioxepines

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 2-Substituted-1,3-dioxepine Active_Center Active Center Formation Monomer->Active_Center Reaction with Initiator Initiator (Radical or Cation) Initiator->Active_Center Ring_Opening Ring-Opening Active_Center->Ring_Opening Propagating_Chain Propagating Chain Ring_Opening->Propagating_Chain Monomer_Addition Monomer Addition Propagating_Chain->Monomer_Addition Reacts with another Monomer Polymer_Chain Final Polymer Chain Propagating_Chain->Polymer_Chain Termination Step Monomer_Addition->Propagating_Chain

Caption: General mechanism of ring-opening polymerization.

Experimental Workflow for Radical Ring-Opening Polymerization

G Start Prepare Monomer and Initiator Solution Degas Degas Solution (Freeze-Pump-Thaw) Start->Degas Polymerize Polymerize at Constant Temperature Degas->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Purify Redissolve and Reprecipitate Precipitate->Purify Dry Dry Polymer Under Vacuum Purify->Dry Characterize Characterize Polymer (NMR, GPC, DSC) Dry->Characterize End Final Polymer Product Characterize->End

Caption: Experimental workflow for radical ROP.

References

Safety Operating Guide

Navigating the Disposal of 2-Propyl-2H-1,3-dioxepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the disposal procedures for 2-Propyl-2H-1,3-dioxepine, emphasizing safety and compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.

Spill and Leak Management

In the event of a spill or leak, immediate action is required to contain the material and prevent environmental contamination.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spilled liquid. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, heat, and sources of ignition. Information on the closely related compound 2-propyl-4,7-dihydro-1,3-dioxepine indicates a flash point of 61.5°C.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.

    • Provide the disposal company with all available safety information for the chemical.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes available information for the related compound 2-propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5).

PropertyValueSource
CAS Number 4469-34-5
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
Boiling Point 187.6°C at 760 mmHg
Flash Point 61.5°C
Density 0.925 g/cm³

Chemical Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_lab Laboratory Operations cluster_collection Waste Collection & Storage cluster_disposal Professional Disposal cluster_compliance Regulatory Compliance A Chemical Use in Experiment B Generate Waste Chemical A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Disposal Company D->E F Provide Safety Information E->F G Scheduled Waste Pickup F->G H Final Disposal at Permitted Facility G->H I Documentation and Record Keeping H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.